molecular formula C20H19NO4 B582342 Fmoc-Pro-OH-13C5,15N CAS No. 1217452-48-6

Fmoc-Pro-OH-13C5,15N

Cat. No.: B582342
CAS No.: 1217452-48-6
M. Wt: 343.33 g/mol
InChI Key: ZPGDWQNBZYOZTI-COMNNLFWSA-N
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Description

Fmoc-Pro-OH-13C5,15N is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 343.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i5+1,10+1,11+1,18+1,19+1,21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-COMNNLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C@H]([15N]([13CH2]1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672932
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217452-48-6
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217452-48-6
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Foundational & Exploratory

The Role of Fmoc-Pro-OH-13C5,15N in Advancing Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research, the precise quantification of protein expression is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy for achieving accurate and reproducible protein quantification. This technical guide delves into the utility of Fmoc-Pro-OH-13C5,15N, a heavy-isotope labeled amino acid, as a critical tool in quantitative proteomics research.

This compound is a specialized chemical reagent used in solid-phase peptide synthesis (SPPS). The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the controlled, stepwise addition of the proline amino acid into a peptide chain. The key feature of this particular proline derivative is its isotopic enrichment: the five carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling results in a precisely defined mass increase compared to its natural counterpart, making it an ideal internal standard for quantitative mass spectrometry-based proteomics.

The primary application of isotopically labeled amino acids and peptides is in techniques such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), which allows for the direct comparison of protein abundances between different cell populations. While SILAC typically involves the metabolic incorporation of labeled amino acids into proteins in living cells, the synthesis of peptides using reagents like this compound allows for the creation of heavy-labeled peptide standards for absolute quantification of specific target proteins in complex biological samples.

Quantitative Data Summary

The utility of this compound as an internal standard is predicated on its well-defined physical and chemical properties. The following tables summarize the key quantitative data for this compound.

PropertyValueSource
Molecular Formula ¹³C₅C₁₅H₁₉¹⁵NO₄Sigma-Aldrich
Molecular Weight 343.33 g/mol Sigma-Aldrich
Isotopic Purity 98 atom % ¹³C, 98 atom % ¹⁵NSigma-Aldrich
Chemical Purity ≥98% (CP)Sigma-Aldrich
Mass Shift (M+6) +6 Da compared to the unlabeled counterpartSigma-Aldrich
Appearance White to off-white solidMedChemExpress
Storage Temperature -20°CSigma-Aldrich

Experimental Protocols

The successful application of this compound in research hinges on robust experimental design and execution. Below are detailed methodologies for its use in the synthesis of labeled peptides and a critical protocol for SILAC experiments to prevent metabolic conversion, a common pitfall when working with proline.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Labeled Internal Standard

This protocol outlines the general steps for incorporating this compound into a peptide sequence to create a heavy-labeled internal standard for mass spectrometry.

1. Resin Preparation:

  • Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).

  • Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

  • In a separate vessel, activate the this compound (or any other Fmoc-amino acid) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the synthesized heavy-labeled peptide by mass spectrometry.

Protocol 2: Prevention of Arginine-to-Proline Conversion in SILAC Experiments

A significant challenge in SILAC experiments is the metabolic conversion of labeled arginine to labeled proline by cellular enzymes, which can lead to inaccurate quantification.[1][2] This protocol, adapted from Bendall et al. (2008), describes how to prevent this conversion.

1. Media Preparation:

  • Prepare SILAC culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-arginine and L-lysine.

  • For the "heavy" medium, supplement with the desired heavy-isotope labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arginine) and lysine (e.g., ¹³C₆-Lysine).

  • For the "light" medium, supplement with the corresponding unlabeled ("light") arginine and lysine.

2. Proline Supplementation:

  • Crucially, supplement both the "heavy" and "light" SILAC media with unlabeled L-proline at a final concentration of at least 200 mg/L. [1][2] This excess of unlabeled proline effectively inhibits the enzymatic pathway responsible for the conversion of arginine to proline.

3. Cell Culture and Labeling:

  • Culture two populations of cells, one in the "heavy" medium and one in the "light" medium.

  • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.

4. Sample Preparation for Mass Spectrometry:

  • Harvest the "heavy" and "light" cell populations.

  • Combine the cell lysates in a 1:1 ratio based on protein concentration.

  • Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • In the mass spectra, peptides from the "heavy" and "light" samples will appear as pairs with a specific mass difference. The ratio of the intensities of these peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations. The proline supplementation ensures that the signal from proline-containing peptides is not convoluted by arginine conversion, leading to accurate quantification.

Visualizations

To further elucidate the experimental workflows and conceptual relationships, the following diagrams have been generated.

spss_workflow cluster_resin Solid Support Resin cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).

silac_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Cells Control Cells ('Light' Medium + Proline) Harvest Harvest Cells Light_Cells->Harvest Heavy_Cells Experimental Cells ('Heavy' Medium + Proline) Heavy_Cells->Harvest Combine Combine Lysates (1:1) Harvest->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Data Analysis & Relative Quantification LC_MS->Quantification

Figure 2: Workflow for a SILAC experiment with proline supplementation.

signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Response Cellular Response (e.g., Proliferation) Nucleus->Response Gene Expression

Figure 3: Generic signaling pathway amenable to quantitative proteomics.

References

An In-Depth Technical Guide to Stable Isotope Labeling with Fmoc-Pro-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using Nα-(9-fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this technique in their work. This document covers the fundamental principles, detailed experimental procedures, data presentation, and visualization of relevant workflows.

Introduction to Stable Isotope Labeling with Fmoc-Pro-OH

Stable isotope labeling is a powerful technique used in quantitative proteomics and metabolomics to differentiate and quantify proteins and peptides in complex mixtures. By incorporating amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins, either through chemical synthesis or metabolic labeling in cell culture, researchers can accurately measure changes in protein abundance or track metabolic pathways.

Fmoc-Pro-OH, a proline derivative with the fluorenylmethoxycarbonyl (Fmoc) protecting group, is a key reagent in solid-phase peptide synthesis (SPPS). The availability of isotopically labeled Fmoc-Pro-OH, most commonly Fmoc-L-proline-¹³C₅,¹⁵N, allows for the precise introduction of a known mass shift into a peptide sequence. This enables the use of mass spectrometry to distinguish between the "light" (natural isotope abundance) and "heavy" (isotope-labeled) versions of a peptide, facilitating accurate quantification.

Core Principles and Applications

The primary application of isotopically labeled Fmoc-Pro-OH is in the synthesis of heavy-labeled peptide standards for quantitative proteomics. These standards are chemically identical to their endogenous counterparts but have a distinct mass, allowing them to be spiked into biological samples for absolute quantification of the target peptide or protein.

Another key application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While less common than using essential amino acids like arginine and lysine, labeled proline can be used in specific contexts, such as preventing the metabolic conversion of labeled arginine to labeled proline, which can otherwise confound SILAC data.

Quantitative Data Presentation

The use of isotopically labeled Fmoc-Pro-OH introduces a predictable mass shift in the resulting peptide. This shift is determined by the number and type of isotopes incorporated.

Isotope LabelNumber of ¹³C AtomsNumber of ¹⁵N AtomsTotal Mass Shift (Da)
¹³C₅, ¹⁵N51+6

Table 1: Mass Shift Incurred by Commercially Available Isotopically Labeled Proline. This table summarizes the mass difference between the heavy and light forms of proline when labeled with five ¹³C atoms and one ¹⁵N atom.

Experimental Protocols

Synthesis of Isotopically Labeled Fmoc-Pro-OH

While commercially available, the synthesis of Fmoc-Pro-OH from isotopically labeled L-proline is a standard procedure in organic chemistry.

Protocol: Synthesis of Fmoc-L-[¹³C₅,¹⁵N]proline

Materials:

  • L-proline-¹³C₅,¹⁵N

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Dissolve L-proline-¹³C₅,¹⁵N in a 10% aqueous solution of Na₂CO₃.

  • In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the L-proline solution while stirring at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add water to the reaction mixture and extract with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous phase to a pH of 2-3 with 1 M HCl.

  • Extract the product with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-L-[¹³C₅,¹⁵N]proline as a white solid.

Incorporation of Fmoc-[¹³C₅,¹⁵N]Pro-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the standard method for chemically synthesizing peptides. The following is a generalized protocol for incorporating the labeled proline into a peptide chain on a solid support.

Protocol: Fmoc-SPPS with Labeled Proline

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-[¹³C₅,¹⁵N]proline)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (in this case, Fmoc-L-[¹³C₅,¹⁵N]proline) using a coupling reagent and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of stable isotope-labeled Fmoc-Pro-OH.

Synthesis_of_Fmoc_Pro_OH Pro L-Proline-¹³C₅,¹⁵N Reaction Reaction at 0°C to RT Pro->Reaction FmocOSu Fmoc-OSu FmocOSu->Reaction Base Base (e.g., Na₂CO₃) in Dioxane/Water Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup FmocPro Fmoc-L-[¹³C₅,¹⁵N]proline Purification Purification Workup->Purification FinalProduct Pure Fmoc-L-[¹³C₅,¹⁵N]proline Purification->FinalProduct SPPS_Workflow cluster_cycle Synthesis Cycle (repeated for each amino acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling 2 Wash2 Wash (DMF) Coupling->Wash2 3 LabeledPro Coupling of Fmoc-[¹³C₅,¹⁵N]Pro-OH Wash2->LabeledPro At Proline Position FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->FinalCleavage After Last AA Start Start: Resin-Bound First Amino Acid Start->Deprotection LabeledPro->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis HeavyPeptide Heavy Labeled Peptide Standard MS_Analysis->HeavyPeptide Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation BiologicalSample Biological Sample (e.g., Cell Lysate) Spike Spike Heavy Standard into Sample BiologicalSample->Spike HeavyStandard Heavy Peptide Standard (contains ¹³C₅,¹⁵N-Proline) HeavyStandard->Spike Digestion Protein Digestion (e.g., Trypsin) Spike->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis DataAnalysis Data Analysis MS_Analysis->DataAnalysis Quantification Absolute Quantification of Target Peptide DataAnalysis->Quantification

An In-Depth Technical Guide to Fmoc-Pro-OH-13C5,15N in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pro-OH-13C5,15N, or N-α-(9-Fluorenylmethoxycarbonyl)-L-proline-(¹³C₅,¹⁵N), is a stable isotope-labeled amino acid that serves as a critical tool in the field of proteomics. Its primary applications lie in quantitative proteomics, where it is used as an internal standard for mass spectrometry (MS), and in the synthesis of isotopically labeled peptides. The incorporation of five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes results in a defined mass shift, enabling precise differentiation and quantification of proteins and peptides in complex biological samples. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is a white to off-white solid with the empirical formula ¹³C₅C₁₅H₁₉¹⁵NO₄.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1217452-48-6[1]
Molecular Weight 343.33 g/mol [1]
Isotopic Purity Typically ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1]
Mass Shift M+6[1]
Melting Point 117-118 °C[1]
Storage Temperature -20°C[1]
Primary Application Peptide Synthesis, Quantitative Proteomics[1][2][3]

Applications in Proteomics

The unique properties of this compound make it a valuable reagent for several advanced proteomics applications.

Internal Standard for Quantitative Mass Spectrometry

One of the primary applications of L-proline-¹³C₅,¹⁵N (the deprotected form of Fmoc-Pro-OH-¹³C₅,¹⁵N) is as an internal standard (IS) for the accurate quantification of proline in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] The stable isotope-labeled IS co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for variations in sample preparation and instrument response.[4]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

While less common than the use of labeled arginine and lysine, labeled proline can be used in SILAC experiments for in vivo incorporation into proteins.[5] SILAC is a powerful metabolic labeling strategy that enables the relative quantification of protein abundance between different cell populations.[6] Cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid.[6] A known challenge when using labeled arginine in SILAC is its metabolic conversion to proline in some cell lines, which can complicate data analysis.[7][8] The direct use of labeled proline can circumvent this issue for proline-containing peptides.

Synthesis of Isotopically Labeled Peptides

This compound is a key reagent in solid-phase peptide synthesis (SPPS) for creating "heavy" peptides.[9][10][11] These labeled synthetic peptides are ideal internal standards for targeted proteomics assays, such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), enabling absolute quantification of specific proteins in complex mixtures.

Experimental Protocols

Quantification of Proline in Human Serum using L-proline-¹³C₅,¹⁵N as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method for proline analysis in human serum.[4]

a. Materials and Reagents:

  • L-proline (≥ 99.5% pure)

  • L-proline-¹³C₅,¹⁵N (98 atom % ¹³C, 98 atom % ¹⁵N, 95% pure)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Formic acid

  • HPLC grade methanol and water

  • Human serum samples

b. Preparation of Standards and Internal Standard:

  • Prepare stock solutions of proline (10 mg/mL) and L-proline-¹³C₅,¹⁵N (2 mg/mL) in water.

  • Prepare a working internal standard solution of 25 µg/mL in water.

  • Prepare surrogate blank serum (e.g., BSA in PBS) for generating standard curves.

  • Create a standard curve by spiking known concentrations of proline into the surrogate blank serum.

c. Sample Extraction:

  • To 50 µL of a standard, quality control, or human serum sample, add 50 µL of the working internal standard solution.

  • Add methanol for protein precipitation and extraction of proline.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

d. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable column (e.g., Phenomenex Lux 5u Cellulose-1) with an isocratic mobile phase of 40% methanol in 0.05% formic acid aqueous solution.

  • Mass Spectrometry: Perform detection using a mass spectrometer with positive ionization electrospray. Monitor the specific mass transitions for both endogenous proline and the L-proline-¹³C₅,¹⁵N internal standard.

e. Data Analysis:

  • Quantify proline concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Workflow for Proline Quantification using L-proline-¹³C₅,¹⁵N Internal Standard

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis serum Serum Sample mix_sample Mix Sample with IS serum->mix_sample is_stock L-proline-13C5,15N Stock Solution is_working Working IS Solution is_stock->is_working pro_stock Proline Stock Solution standards Standard Curve Samples pro_stock->standards is_working->mix_sample standards->mix_sample precipitate Protein Precipitation mix_sample->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Workflow for the quantification of proline in serum using a stable isotope-labeled internal standard.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual SPPS.

a. Materials and Reagents:

  • This compound

  • Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (e.g., 20%)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Cleavage cocktail (e.g., TFA-based)

  • Diethyl ether

b. Synthesis Cycle:

  • Resin Swelling: Swell the resin in DMF or DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with piperidine/DMF solution.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • Activate this compound by dissolving it with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

c. Cleavage and Purification:

  • After the final coupling and deprotection steps, wash and dry the resin.

  • Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the peptide using techniques such as High-Performance Liquid Chromatography (HPLC).

G start Start with Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of This compound (with HBTU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage No purification Purification (HPLC) cleavage->purification end Labeled Peptide purification->end

References

A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and chemical research. These non-radioactive isotopes allow for the precise tracking and quantification of amino acids and their metabolic products within complex biological systems.[1] By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of the fundamental applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification in proteomics.[2] It allows for the comparison of protein abundance between different cell populations under various experimental conditions.[2][3]

Principle

The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[2][4] One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium containing the stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[3] After a sufficient number of cell divisions (typically at least five), the labeled amino acid is fully incorporated into the entire proteome of the "heavy" cell population.[5][6]

The two cell populations can then be subjected to different experimental treatments (e.g., drug administration vs. control).[2] Subsequently, the cell lysates are combined at a 1:1 ratio.[2] This early mixing minimizes experimental error and bias that can be introduced during sample processing.[4] The combined protein mixture is then digested, typically with trypsin, to generate peptides.[2]

When analyzed by mass spectrometry, the chemically identical peptides from the "light" and "heavy" samples are distinguishable by their mass difference.[3] The ratio of the peak intensities in the mass spectrum directly reflects the relative abundance of the protein in the two cell populations.[3]

Experimental Workflow

The general workflow for a SILAC experiment is as follows:

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing & Analysis A Population 1: 'Light' Medium (e.g., 12C6-Arg) C Control Condition A->C B Population 2: 'Heavy' Medium (e.g., 13C6-Arg) D Experimental Condition B->D E Combine Cell Lysates (1:1) C->E D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

Figure 1: General experimental workflow for a SILAC experiment.
Detailed Experimental Protocol (Adapted from SILAC Principles)

  • Cell Culture and Labeling:

    • Select two populations of the same cell line.

    • Culture one population in "light" SILAC medium containing natural lysine and arginine.

    • Culture the second population in "heavy" SILAC medium containing ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine.

    • Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids.[6] This can be verified by a preliminary MS analysis.

  • Experimental Treatment:

    • Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations separately.

    • Lyse the cells using a suitable lysis buffer to extract the proteins.

    • Determine the protein concentration for each lysate using a standard protein assay (e.g., Bradford assay).

  • Sample Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" cell lysates.[2]

    • Perform in-solution or in-gel digestion of the combined protein mixture using trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[2]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[7] This ratio corresponds to the relative abundance of the protein in the two samples.

Quantitative Data Presentation

The choice of labeled amino acids in SILAC is critical and depends on the specific requirements of the experiment. The mass shift introduced by the label should be significant enough to be resolved by the mass spectrometer.

Labeled Amino AcidIsotopic CompositionMass Shift (Da)Common Application
Lysine (Lys6)¹³C₆6Standard SILAC
Arginine (Arg6)¹³C₆6Standard SILAC
Lysine (Lys8)¹³C₆¹⁵N₂8Triple SILAC, increased mass shift
Arginine (Arg10)¹³C₆¹⁵N₄10Triple SILAC, increased mass shift

Table 1: Commonly used labeled amino acids in SILAC and their corresponding mass shifts.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[8] It provides a detailed snapshot of cellular metabolism under specific conditions, making it invaluable for understanding metabolic reprogramming in diseases like cancer and for metabolic engineering applications.[8][9]

Principle

The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, into a biological system.[8] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[8] The distribution of these ¹³C isotopes within the metabolic network creates unique labeling patterns in the metabolites.[8]

By measuring the isotopic labeling patterns of key metabolites, typically protein-bound amino acids, using techniques like GC-MS or LC-MS/MS, researchers can infer the relative contributions of different metabolic pathways to the production of that metabolite.[10][11] This experimental data is then used in conjunction with a computational model of the cell's metabolic network to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[12]

Experimental Workflow

A typical ¹³C-MFA experiment follows these key steps:

MFA_Workflow A Experimental Design (Select 13C Tracer) B Tracer Experiment (Cell Culture with 13C Substrate) A->B C Isotopic Labeling Measurement (GC-MS or LC-MS/MS of Amino Acids) B->C E Flux Estimation (Computational Modeling) C->E D Metabolic Network Model Construction D->E F Statistical Analysis (Goodness of Fit, Confidence Intervals) E->F

Figure 2: The five basic steps of a 13C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocol (Adapted from ¹³C-MFA Principles)

  • Experimental Design:

    • Define the metabolic network of interest and the specific fluxes to be quantified.

    • Select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) that will provide the most informative labeling patterns for the pathways under investigation.[8]

  • Tracer Experiment:

    • Culture cells in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[11]

  • Sample Collection and Preparation:

    • Rapidly quench metabolism and harvest the cells.

    • Hydrolyze cellular protein to release amino acids.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Isotopic Labeling Measurement:

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid. This provides the raw data on the ¹³C labeling patterns.

  • Flux Estimation:

    • Construct a stoichiometric model of the relevant metabolic pathways.

    • Use specialized software (e.g., Metran, 13CFLUX) to estimate the intracellular fluxes by fitting the model to the measured mass isotopomer distributions.[10][13]

  • Statistical Analysis:

    • Perform statistical analyses to assess the goodness of fit of the estimated fluxes and to calculate confidence intervals for each flux value.[10]

Quantitative Data Presentation

The output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. The data is often presented as relative or absolute flux values for key reactions in central carbon metabolism.

Metabolic PathwayReactionFlux (Relative to Glucose Uptake)
GlycolysisGlucose -> G6P100
Pentose Phosphate PathwayG6P -> 6PG30
TCA CycleAcetyl-CoA -> Citrate85

Table 2: Example of relative metabolic flux data obtained from a ¹³C-MFA experiment. The values are for illustrative purposes.

Protein Structure and Dynamics by NMR Spectroscopy

Stable isotope labeling, particularly with ¹⁵N and ¹³C, is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for determining the three-dimensional structure and dynamics of proteins.[14]

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. The natural abundance of the NMR-active ¹³C and ¹⁵N isotopes is low (approximately 1.1% and 0.4%, respectively). By expressing a protein in a medium enriched with ¹³C and/or ¹⁵N labeled amino acids, the protein becomes uniformly labeled with these NMR-active isotopes.[15] This labeling is essential for a variety of multidimensional NMR experiments that are used to determine the protein's structure and dynamics.

  • ¹⁵N Labeling: Uniform ¹⁵N labeling is the most common and cost-effective method.[16] It allows for the acquisition of a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each amino acid residue in the protein backbone (except for proline). This "fingerprint" spectrum is highly sensitive to the local chemical environment and is used to assess protein folding, purity, and to monitor changes upon ligand binding or changes in environmental conditions.[16]

  • ¹³C and ¹⁵N Dual Labeling: For de novo structure determination of proteins, dual labeling with both ¹³C and ¹⁵N is typically required. This enables a suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that are used to link sequential amino acid residues and assign the resonances of the protein backbone and side chains.

Experimental Workflow

The process of determining a protein structure by NMR using labeled amino acids involves several key stages:

NMR_Workflow A Protein Expression & Purification (with 15N and/or 13C labeled amino acids) B NMR Data Acquisition (e.g., 1H-15N HSQC, Triple Resonance) A->B C Resonance Assignment B->C D Collection of Structural Restraints (NOEs, J-couplings, RDCs) C->D E Structure Calculation & Refinement D->E F Structure Validation E->F

Figure 3: A simplified workflow for protein structure determination by NMR using isotopically labeled samples.
Detailed Experimental Protocol (Adapted from Protein NMR Principles)

  • Protein Expression and Isotopic Labeling:

    • Clone the gene of interest into an appropriate expression vector.

    • Transform the vector into an expression host, typically E. coli.

    • Grow the cells in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl (for ¹⁵N labeling) and the sole carbon source is [U-¹³C]-glucose (for ¹³C labeling).[16][17]

    • Induce protein expression and purify the labeled protein to homogeneity.

  • NMR Sample Preparation:

    • Concentrate the purified labeled protein to a suitable concentration for NMR (typically 0.1 - 1 mM).

    • Exchange the protein into an appropriate NMR buffer containing a small percentage of D₂O.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR spectra. This typically starts with a ¹H-¹⁵N HSQC to assess sample quality.[16]

    • For structure determination, a suite of triple-resonance and NOESY experiments are recorded.

  • Resonance Assignment:

    • Process the NMR data and use specialized software to assign the observed NMR signals to specific atoms in the protein sequence.

  • Generation of Structural Restraints:

    • Extract structural information from the NMR data in the form of distance restraints (from Nuclear Overhauser Effect, NOE, experiments), dihedral angle restraints (from J-couplings), and orientational restraints (from residual dipolar couplings, RDCs).

  • Structure Calculation and Validation:

    • Use computational algorithms to calculate an ensemble of 3D protein structures that are consistent with the experimental restraints.

    • Validate the quality of the calculated structures using various statistical and stereochemical checks.

Quantitative Data Presentation

The primary quantitative data from NMR for structure determination are the lists of assigned chemical shifts and the structural restraints.

Data TypeDescription
Chemical Shift AssignmentsA list of the resonance frequencies for each assigned atom in the protein.
NOE-derived Distance RestraintsA set of upper and lower distance limits between pairs of protons.
Dihedral Angle RestraintsA range of allowed torsion angles for the protein backbone and side chains.
Residual Dipolar Couplings (RDCs)Information on the orientation of specific bond vectors relative to the magnetic field.

Table 3: Key quantitative data derived from NMR experiments for protein structure determination.

Conclusion

The applications of ¹³C and ¹⁵N labeled amino acids are fundamental to modern biochemical and pharmaceutical research. From quantifying dynamic changes in the proteome with SILAC to elucidating complex metabolic pathways with ¹³C-MFA and determining the high-resolution structures of proteins by NMR, these stable isotope tracers provide an unparalleled level of detail into the workings of biological systems. The continued development of analytical instrumentation and computational tools will undoubtedly expand the utility of these powerful molecular probes in the years to come.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Pro-OH-¹³C₅,¹⁵N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pro-OH-¹³C₅,¹⁵N is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides used in advanced biochemical and biomedical research. The incorporation of ¹³C and ¹⁵N isotopes provides a distinct mass shift, enabling precise quantification and structural analysis of peptides and proteins by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document provides detailed protocols for the use of Fmoc-Pro-OH-¹³C₅,¹⁵N in solid-phase peptide synthesis (SPPS) and highlights its applications in studying protein-protein interactions and signaling pathways.

Properties of Fmoc-Pro-OH-¹³C₅,¹⁵N

A summary of the key properties of Fmoc-Pro-OH-¹³C₅,¹⁵N is presented in the table below.

PropertyValueReference
Chemical Formula ¹³C₅C₁₅H₁₉¹⁵NO₄[1][2]
Molecular Weight 343.33 g/mol [1][2]
CAS Number 1217452-48-6[1][2]
Appearance Solid[1][2]
Purity ≥98% (CP)[1][2]
Isotopic Purity 98 atom % ¹³C; 98 atom % ¹⁵N[1][2]
Melting Point 117-118 °C[1][2]
Storage Temperature -20°C[1][2]
Mass Shift M+6[1][2]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-Pro-OH-¹³C₅,¹⁵N. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-Pro-OH-¹³C₅,¹⁵N

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat n-1 cycles FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Wash3 Washing (DMF & DCM) FinalDeprotection->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitation (Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Shake for 5-10 minutes to remove the Fmoc protecting group. Drain the solution and repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling of Fmoc-Pro-OH-¹³C₅,¹⁵N:

    • Dissolve Fmoc-Pro-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature. Proline coupling can be sterically hindered, so a longer coupling time or double coupling may be necessary to ensure high efficiency.[3]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or a chloranil test to check for the presence of free primary or secondary amines, respectively. A negative test indicates a complete coupling reaction. For proline (a secondary amine), the chloranil test is more appropriate.[4]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC. The incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N will result in a mass increase of 6 Da compared to the unlabeled peptide.[1][2]

Quantitative Data on Coupling Efficiency

Table of Estimated Coupling Efficiencies for Proline in SPPS

Coupling ConditionsEstimated Yield (%)Notes
Standard (DIC/Oxyma, 1-2h)95 - 99+Yield is sequence-dependent.[5]
Difficult Sequence (e.g., sterically hindered adjacent residues)< 95May require double coupling or alternative coupling reagents (e.g., HATU).
Microwave-Assisted SPPS> 99Microwave energy can enhance coupling efficiency for difficult sequences.

Note: These are estimated values based on general knowledge of SPPS. Actual yields should be determined experimentally for each specific peptide sequence. Monitoring each coupling step is crucial for ensuring the synthesis of the desired full-length peptide.[4]

Applications in Research

Peptides synthesized with Fmoc-Pro-OH-¹³C₅,¹⁵N are powerful tools for a variety of research applications, particularly in quantitative proteomics and structural biology.

Quantitative Mass Spectrometry

The known mass difference introduced by the stable isotopes allows for the synthesized peptide to be used as an internal standard for the accurate quantification of its endogenous, unlabeled counterpart in complex biological samples.[1][2] This is particularly useful in biomarker discovery and validation.

NMR Spectroscopy

Incorporation of ¹³C and ¹⁵N labels at specific sites, such as proline residues, aids in the assignment of NMR spectra and the determination of the three-dimensional structure and dynamics of peptides and proteins. Proline's unique cyclic structure plays a critical role in protein folding and conformation, and labeled proline can provide valuable insights into these processes.

Studying Signaling Pathways

Proline-rich motifs are common in signaling proteins and are often involved in protein-protein interactions. Peptides containing labeled proline can be used as probes to study these interactions and dissect signaling pathways. For example, they can be used in pull-down assays coupled with mass spectrometry to identify binding partners or in kinase assays to study phosphorylation events.[6]

Example Application: Investigating Kinase Signaling

Many kinases recognize proline-rich substrate motifs. A synthetic peptide containing ¹³C,¹⁵N-labeled proline can be used as a substrate in a kinase assay. The phosphorylation of this peptide can be monitored by mass spectrometry, allowing for the quantification of kinase activity in cell lysates.

Kinase_Signaling Kinase Active Kinase Phosphorylation Phosphorylation Event Kinase->Phosphorylation Substrate Proline-Rich Peptide (with ¹³C,¹⁵N-Pro) Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Phospho_Peptide Phosphorylated Peptide (Mass Shift Detected) Phosphorylation->Phospho_Peptide MS Mass Spectrometry Analysis Phospho_Peptide->MS

Caption: Workflow for a kinase assay using a labeled peptide substrate.

Conclusion

Fmoc-Pro-OH-¹³C₅,¹⁵N is a valuable reagent for the synthesis of isotopically labeled peptides. The protocols and information provided herein offer a comprehensive guide for its successful application in solid-phase peptide synthesis. The resulting labeled peptides are powerful tools for quantitative proteomics, structural biology, and the detailed investigation of cellular signaling pathways, making them indispensable for both basic research and drug development.

References

Application Note: A Detailed Protocol for the Synthesis of Stable Isotope Labeled (SIL) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Stable Isotope Labeled (SIL) peptides are synthetic peptides in which one or more atoms have been replaced with their corresponding heavy stable isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[1][] These heavy peptides are chemically and physically almost identical to their natural, or "light," counterparts, exhibiting similar reactivity, solubility, and chromatographic retention times.[1][3][4] However, their increased mass allows them to be distinguished by mass spectrometry (MS).[5] This property makes SIL peptides invaluable as internal standards for the accurate quantification of proteins and peptides in complex biological samples.[1][6] Key applications include targeted proteomics, biomarker discovery and validation, pharmacokinetic analysis, and metabolic flux studies.[1][7]

The most prevalent method for producing SIL peptides is Solid-Phase Peptide Synthesis (SPPS).[1][8] This technique involves the stepwise addition of amino acids, including the desired isotopically labeled residues, to a growing peptide chain anchored to a solid resin support.[8] This application note provides a detailed protocol for the synthesis, purification, and quality control of SIL peptides using standard Fmoc-based SPPS chemistry.

Principle of Absolute Quantification (AQUA) using SIL Peptides

The Absolute Quantification (AQUA) strategy is a widely used MS-based method that relies on SIL peptides for the precise measurement of protein concentrations in complex mixtures.[4] The principle involves adding a known quantity of a SIL peptide, which corresponds to a specific tryptic peptide from the target protein, into a biological sample.[4][9] The sample is then subjected to proteolytic digestion. During MS analysis, the SIL peptide and its endogenous "light" counterpart are detected simultaneously.[4] Because the heavy and light peptides have nearly identical ionization efficiencies, the ratio of their signal intensities directly corresponds to the ratio of their concentrations.[4] By knowing the exact amount of the spiked-in SIL peptide, the absolute quantity of the native peptide, and thus the parent protein, can be accurately calculated.[4]

AQUA_Principle cluster_SamplePrep Sample Preparation cluster_Analysis Analysis & Quantification cluster_Data Result Protein_Sample Complex Protein Sample (Target Protein in Red) SIL_Standard Add Known Quantity of SIL Peptide Standard (Heavy) Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Sample->Digestion SIL_Standard->Digestion Spike-in Peptide_Mix Mixture of Peptides: - Native Peptide (Light) - SIL Peptide (Heavy) Digestion->Peptide_Mix LC_MS LC-MS/MS Analysis (SRM / MRM) Peptide_Mix->LC_MS MS_Signal Mass Spectrum Signal Light vs. Heavy Peak Area LC_MS->MS_Signal Quant Absolute Quantification MS_Signal->Quant Calculate Ratio

Caption: The AQUA method for absolute protein quantification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic SIL peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide synthesizers, which can improve efficiency and reproducibility, follow the same fundamental steps.[10][11]

Materials and Reagents
  • Resin: Pre-loaded or unloaded resin (e.g., Wang, Rink Amide)

  • Amino Acids: Fmoc-protected amino acids (standard and stable isotope-labeled)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Acetonitrile (ACN)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Quality Control: Mass Spectrometer (e.g., ESI-MS), HPLC system

Synthesis Workflow

SPPS_Workflow Start Start: Select Resin Resin_Prep 1. Resin Swelling in DMF Start->Resin_Prep Fmoc_Deprotection1 2. Fmoc Deprotection (Piperidine in DMF) Resin_Prep->Fmoc_Deprotection1 Coupling_Cycle 3. Amino Acid Coupling (Activate with HBTU/DIPEA) Fmoc_Deprotection1->Coupling_Cycle SIL_Coupling Incorporate SIL Amino Acid at desired position Wash Wash with DMF Coupling_Cycle->Wash Loop_Check Final Amino Acid? Wash->Loop_Check Loop_Check->Fmoc_Deprotection1 No Final_Deprotection 4. Final Fmoc Deprotection Loop_Check->Final_Deprotection Yes Cleavage 5. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 6. Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification QC 8. Quality Control (MS & Analytical HPLC) Purification->QC Lyophilization 9. Lyophilization QC->Lyophilization End Finished SIL Peptide Lyophilization->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies
  • Resin Preparation:

    • Place the resin in a reaction vessel.

    • Add DMF to swell the resin for 30-60 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine solution in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (either light or the desired stable isotope-labeled variant) and coupling reagents (e.g., HBTU/HOBt) in DMF.

    • Add the activator base (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To confirm completion, perform a ninhydrin test. A negative result (beads remain colorless) indicates a successful coupling.

    • Wash the resin with DMF (3-5 times).

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Add the cleavage cocktail (e.g., 95% TFA) to the resin to cleave the peptide from the support and remove side-chain protecting groups.[8][12]

    • Incubate with agitation for 2-3 hours at room temperature.

    • Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using RP-HPLC.[12] Collect fractions corresponding to the main product peak.

  • Quality Control and Quantification:

    • Purity Analysis: Analyze the purified fractions using analytical RP-HPLC. Purity is determined by integrating the area of the target peptide peak relative to the total peak area at a wavelength of ~215 nm.[12]

    • Identity Confirmation: Confirm the correct molecular weight of the SIL peptide using mass spectrometry.[12] The observed mass should match the calculated mass, including the mass shift from the incorporated isotopes.

    • Quantification: For precise quantification, perform amino acid analysis to determine the net peptide content.[12]

    • Combine the pure, verified fractions and lyophilize to obtain the final peptide powder.

Data Presentation

Quantitative data is crucial for ensuring the quality and utility of SIL peptides. The following tables summarize common isotopes and typical quality control specifications.

Table 1: Common Stable Isotopes for Amino Acid Labeling This table shows common isotopes used, the resulting mass difference in the amino acid, and typical isotopic enrichment levels achieved during synthesis.[4][9]

Amino AcidIsotope(s)Mass Difference (Da)Typical Isotopic Enrichment
Alanine¹³C₃, ¹⁵N+4>99%
Arginine¹³C₆, ¹⁵N₄+10>99%
Leucine¹³C₆, ¹⁵N+7>99%
Lysine¹³C₆, ¹⁵N₂+8>99%
Phenylalanine¹³C₉, ¹⁵N+10>99%
Proline¹³C₅, ¹⁵N+6>99%
Valine¹³C₅, ¹⁵N+6>99%

Table 2: Typical Quality Control Specifications for SIL Peptides This table outlines the key parameters, analytical methods, and standard acceptance criteria for synthesized SIL peptides.[4][12]

ParameterAnalytical MethodTypical Specification
Identity Mass Spectrometry (MS)Observed mass matches calculated mass (± 0.5 Da)
Chemical Purity RP-HPLC (UV at 215 nm)>95% (standard) or >98% (for sensitive assays)
Isotopic Enrichment Mass Spectrometry (MS)>99%
Net Peptide Content Amino Acid Analysis (AAA)70-90% (accounts for water and counter-ions)
Appearance Visual InspectionWhite to off-white lyophilized powder

Conclusion

The synthesis of stable isotope labeled peptides via SPPS is a robust and essential technique for modern quantitative proteomics and drug development. By serving as high-precision internal standards, SIL peptides enable the accurate and reproducible quantification of proteins and their post-translational modifications in complex biological systems.[4][6] Adherence to a detailed protocol covering synthesis, purification, and stringent quality control is paramount to producing high-quality SIL peptides suitable for the most demanding research applications.

References

Application Note: Quantitative Analysis of Collagen Turnover Biomarkers Using a Stable Isotope-Labeled Proline Analog in MRM Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantification of collagen turnover biomarkers in biological matrices using Multiple Reaction Monitoring (MRM) mass spectrometry. The protocol utilizes Fmoc-Pro-OH-13C5,15N, a stable isotope-labeled proline analog, for the synthesis of an internal standard peptide. This allows for precise and accurate quantification of the target peptide derived from the N-terminal propeptide of type I procollagen (P1NP), a key biomarker for bone formation and fibrosis.[1][2][3] The detailed protocol outlines sample preparation, LC-MS/MS parameters, and data analysis for researchers in drug development and clinical research investigating diseases associated with altered collagen metabolism.

Introduction

Collagen is the most abundant protein in the extracellular matrix, and its turnover is a critical process in tissue remodeling, wound healing, and various pathological conditions, including fibrosis and osteoporosis.[4] The quantification of collagen-derived peptides in biological fluids serves as a valuable tool for monitoring disease progression and therapeutic efficacy. Procollagen type I N-terminal propeptide (P1NP) is a specific and sensitive biomarker of bone formation, released into circulation during the synthesis of new type I collagen.[1][5]

Multiple Reaction Monitoring (MRM) mass spectrometry is a highly selective and sensitive targeted quantification technique.[6] By using a stable isotope-labeled internal standard, MRM allows for the absolute quantification of a target peptide in a complex biological sample.[6] this compound is an ideal building block for the synthesis of such internal standards for proline-containing peptides. The incorporation of five 13C atoms and one 15N atom results in a significant mass shift, enabling clear differentiation between the endogenous analyte and the labeled standard.

This application note provides a comprehensive protocol for the quantification of a proline-containing tryptic peptide from P1NP using an internal standard synthesized with this compound.

Signaling Pathway: TGF-β and Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of collagen synthesis.[7][8][9] TGF-β isoforms bind to their receptors on the cell surface, initiating a signaling cascade that leads to the phosphorylation and activation of Smad proteins. These activated Smad complexes translocate to the nucleus and act as transcription factors, upregulating the expression of genes encoding for collagen and other extracellular matrix proteins.[7][10] Dysregulation of the TGF-β pathway is implicated in various fibrotic diseases, making the quantification of collagen turnover a key aspect of studying these conditions.[10]

TGF_beta_signaling cluster_nucleus Nucleus TGF_beta TGF-β Receptor TGF-β Receptor (Type I/II) TGF_beta->Receptor Binding Smad Smad2/3 Receptor->Smad Phosphorylation pSmad p-Smad2/3 Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Collagen_gene Collagen Gene (e.g., COL1A1) Collagen_mRNA Collagen mRNA Collagen_gene->Collagen_mRNA Transcription Collagen_protein Procollagen Synthesis Collagen_mRNA->Collagen_protein Translation

Caption: TGF-β signaling pathway leading to collagen synthesis.

Experimental Protocols

Selection and Synthesis of Internal Standard Peptide

A representative tryptic peptide from human P1NP suitable for quantification is selected. For this example, we will use the peptide APGLPGPR , where P denotes the isotopically labeled proline. This peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating this compound at the desired position. The final product is purified by HPLC and its concentration is accurately determined by amino acid analysis.

Sample Preparation
  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Spiking of Internal Standard: Add a known amount of the heavy-labeled APGLP*(13C5,15N)GPR peptide to the supernatant. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous peptide concentration.

  • Evaporation and Reconstitution: Dry the sample under a stream of nitrogen and reconstitute in 50 µL of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: The precursor and product ion m/z values for both the endogenous (light) and isotope-labeled (heavy) peptides are monitored. The transitions are optimized for collision energy (CE) and other instrument parameters.

Data Presentation

The following table summarizes the calculated m/z values for the precursor and major product ions for the target peptide APGLPGPR and its stable isotope-labeled internal standard. The dominant fragmentation of proline-containing peptides occurs at the N-terminal side of the proline residue, leading to the formation of y-ions.

PeptideLabelingPrecursor Ion (m/z) [M+H]+Product IonProduct Ion (m/z)
APGLPGPR Endogenous (Light)723.42y6626.37
y5569.35
y3358.23
APGLP*GPR Heavy (13C5, 15N)729.42y6632.37
y5575.35
y3358.23

Experimental Workflow

The overall experimental workflow for the quantitative analysis of the P1NP-derived peptide is depicted below.

MRM_Workflow Sample Biological Sample (Serum/Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Spiking Spike with Heavy Internal Standard (APGLP*-GPR) Precipitation->Spiking Digestion Sample Cleanup & Reconstitution Spiking->Digestion LC_MS LC-MS/MS Analysis (MRM Mode) Digestion->LC_MS Data_Analysis Data Analysis (Peak Integration & Quantification) LC_MS->Data_Analysis Result Absolute Quantification of Target Peptide Data_Analysis->Result

Caption: MRM-based quantification workflow.

Data Analysis

The concentration of the endogenous peptide is determined by calculating the peak area ratio of the light peptide to the heavy internal standard. A calibration curve is generated using known concentrations of the light peptide spiked into a surrogate matrix containing a constant amount of the heavy internal standard. The concentration of the endogenous peptide in the unknown samples is then interpolated from this calibration curve.

Conclusion

The use of this compound to synthesize a stable isotope-labeled internal standard provides a reliable and accurate method for the quantification of proline-containing peptides by MRM mass spectrometry. This application note details a protocol for the analysis of a P1NP-derived peptide, a key biomarker in collagen metabolism. This methodology can be adapted for the quantification of other proline-containing peptides in various research and clinical settings, aiding in the study of diseases characterized by altered extracellular matrix dynamics and in the development of novel therapeutics.

References

Site-Specific Isotopic Labeling of Peptides with Fmoc-Pro-OH-13C5,15N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific isotopic labeling of peptides is a powerful technique for elucidating peptide and protein structure, dynamics, and interactions. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, at specific amino acid positions allows for targeted analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and provides an internal standard for quantitative mass spectrometry (MS). This application note provides a detailed protocol for the site-specific incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N into synthetic peptides using solid-phase peptide synthesis (SPPS). Proline's unique cyclic structure plays a critical role in protein folding and molecular recognition, making isotopically labeled proline an invaluable tool for studying protein-protein interactions, particularly those involving proline-rich motifs.

Applications

The site-specific labeling of peptides with Fmoc-Pro-OH-¹³C₅,¹⁵N offers significant advantages in various research and development areas:

  • Structural Biology (NMR): Labeled proline residues serve as specific probes in NMR studies to determine the three-dimensional structure of peptides and proteins. The distinct chemical shifts of ¹³C and ¹⁵N nuclei provide valuable constraints for structure calculation and can help to resolve spectral overlap, which is particularly useful for studying large proteins and protein complexes.

  • Quantitative Proteomics (Mass Spectrometry): Peptides containing ¹³C and ¹⁵N labeled proline can be used as internal standards for the accurate quantification of proteins in complex biological samples. The mass shift introduced by the heavy isotopes allows for the differentiation and precise measurement of the labeled standard versus the endogenous, unlabeled peptide.

  • Drug Development: Understanding the binding interface between a peptide ligand and its protein target is crucial for rational drug design. Isotopic labeling at a proline residue involved in the interaction can provide detailed information about the binding site and the conformational changes that occur upon binding.

  • Protein Folding Studies: Proline isomerization (cis/trans) is a rate-limiting step in the folding of many proteins. Site-specific labeling of proline allows for the detailed investigation of these isomerization events and their impact on the folding pathway and stability of proteins.

Quantitative Data

The efficiency of incorporating isotopically labeled amino acids during SPPS is critical for the successful synthesis of the target peptide. While coupling efficiencies are sequence-dependent, the following table summarizes common coupling reagents used in Fmoc-SPPS and their general effectiveness, particularly for challenging couplings like those involving proline.

Coupling ReagentActivating AgentTypical Coupling Efficiency for Difficult SequencesNotes
HBTU HOBt/DIPEA>99%One of the most common and effective coupling reagents.
HATU HOAt/DIPEA>99.5%Generally more efficient than HBTU, especially for sterically hindered amino acids. Recommended for labeled proline.
PyBOP HOBt/DIPEA>99%A phosphonium-based reagent, effective for reducing racemization.
DIC/HOBt -95-99%A carbodiimide-based method, cost-effective but can be less efficient for difficult couplings.

Data compiled from various peptide synthesis literature. Actual efficiencies may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Site-Specific Incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide with site-specific incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (unlabeled)

  • Fmoc-Pro-OH-¹³C₅,¹⁵N

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Unlabeled Amino Acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® (or HOBt) in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Site-Specific Isotopic Labeling with Fmoc-Pro-OH-¹³C₅,¹⁵N:

    • Follow the same procedure as in step 3, but use Fmoc-Pro-OH-¹³C₅,¹⁵N as the amino acid.

    • Note: For isotopically labeled amino acids, it is recommended to use a more potent coupling reagent like HATU (4 equivalents) with DIPEA (8 equivalents) instead of DIC/OxymaPure® to ensure high coupling efficiency. A longer coupling time (2-4 hours) may also be beneficial.

  • Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for the labeled position) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp, add 2.5% DTT.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

Protocol 2: NMR Analysis of a ¹³C,¹⁵N-Proline Labeled Peptide Binding to a Protein Target

This protocol outlines a general workflow for studying the interaction between a site-specifically labeled peptide and a protein using NMR spectroscopy.

Materials:

  • Purified, isotopically labeled peptide (from Protocol 1)

  • Purified, unlabeled target protein

  • NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples containing a constant concentration of the ¹⁵N-labeled target protein (for ¹H-¹⁵N HSQC experiments) and varying concentrations of the ¹³C,¹⁵N-proline labeled peptide.

    • Prepare a control sample of the labeled peptide alone in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.

    • Acquire a 2D ¹H-¹³C HSQC spectrum for the sample with the highest peptide concentration to observe the proline signals.

    • Acquire 3D NOESY-HSQC spectra to identify intermolecular contacts between the peptide and the protein.

  • Data Analysis:

    • Process and analyze the NMR spectra using appropriate software.

    • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals in the ¹H-¹⁵N HSQC spectra upon addition of the peptide. Residues with significant CSPs are likely at or near the binding interface.

    • Observe the signals from the labeled proline in the ¹H-¹³C HSQC spectrum to confirm its involvement in the interaction.

    • Analyze the 3D NOESY spectra to identify specific through-space contacts (NOEs) between the labeled proline of the peptide and residues of the protein, providing detailed structural information about the binding mode.

    • Calculate the dissociation constant (Kd) by fitting the chemical shift perturbation data to a binding isotherm.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Interaction Study synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-Pro-OH-13C5,15N) purification RP-HPLC Purification synthesis->purification ms_confirm Mass Spectrometry (Confirmation of Labeling) purification->ms_confirm sample_prep NMR Sample Preparation (Labeled Peptide + Target Protein) ms_confirm->sample_prep Labeled Peptide nmr_acq NMR Data Acquisition (HSQC, NOESY) sample_prep->nmr_acq nmr_analysis Data Analysis (CSP, NOE, Kd) nmr_acq->nmr_analysis conclusion Elucidation of Peptide-Protein Interaction nmr_analysis->conclusion Structural & Binding Information

Caption: Experimental workflow for studying peptide-protein interactions using a site-specifically labeled peptide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_peptide Isotopically Labeled Peptide Probe receptor Receptor Tyrosine Kinase Grb2 Grb2 (Adaptor Protein) receptor->Grb2 Phosphorylation & Recruitment SH3 SH3 Domain Grb2->SH3 Sos Sos (GEF) SH3->Sos Binds Proline-Rich Motif of Sos Ras Ras Sos->Ras Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream extracellular Growth Factor extracellular->receptor peptide Proline-Rich Peptide (with 13C,15N-Pro) peptide->SH3 Competitive Binding (Studied by NMR)

Caption: Proline-rich motif interaction in a generic signaling pathway, studied with a labeled peptide.

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with Fmoc-Pro-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotope-labeled amino acids into peptides is a critical technique in quantitative proteomics, metabolic studies, and drug development.[1] The use of amino acids such as Fmoc-Pro-OH-¹³C₅,¹⁵N allows for the precise tracking and quantification of peptides and proteins by mass spectrometry and NMR spectroscopy.[1] Proline, with its unique cyclic structure, often presents synthetic challenges, including slower reaction kinetics and the potential for aggregation.[2] This application note provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides containing this labeled proline derivative, offering comprehensive protocols and expected outcomes to guide researchers in selecting the optimal synthesis strategy.

Solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] This methodology can be performed manually, offering flexibility and cost-effectiveness for small-scale syntheses, or through automated synthesizers that provide high throughput, reproducibility, and reduced manual labor.[3][4][5][6] The choice between manual and automated approaches depends on factors such as the peptide's length and complexity, the number of peptides to be synthesized, and available resources.[7]

Comparison of Manual and Automated Synthesis

The synthesis of peptides containing the sterically hindered and expensive Fmoc-Pro-OH-¹³C₅,¹⁵N highlights the distinct advantages and disadvantages of manual and automated SPPS.

ParameterManual SynthesisAutomated Synthesis
Throughput Low; suitable for single or few peptide syntheses.High; ideal for synthesizing multiple peptides in parallel.[4]
Hands-on Time High; requires constant operator attention for each step.[3]Low; "walk-away" operation once the synthesizer is set up.[5]
Reagent Consumption Can be optimized to use minimal excess of expensive labeled amino acids.Often uses standardized protocols with higher excess of reagents, potentially leading to more waste of the expensive labeled amino acid.
Flexibility & Optimization High; reaction conditions (e.g., coupling times, temperatures) can be easily adjusted for difficult couplings like proline incorporation.[8]Moderate to High; modern synthesizers allow for protocol modification, including extended coupling times and elevated temperatures.[5]
Reproducibility Operator-dependent, which can lead to variability between syntheses.[5]High; standardized and precisely controlled cycles ensure high run-to-run consistency.[5]
Risk of Human Error Higher, due to the number of manual steps.[3]Lower, as the process is automated.[5]
Cost (Initial Investment) Low; requires basic laboratory glassware and shakers.[9]High; requires significant capital investment for the synthesizer.
Cost (Per Peptide) Can be lower for a small number of peptides, especially when conserving expensive reagents.Can be lower for high-throughput synthesis due to savings in labor and time.[4]
Expected Yield Variable; dependent on operator skill and optimization.Generally high and consistent due to optimized and controlled conditions.[4]
Expected Purity Can be high with careful monitoring and optimization.Typically high due to efficient and repeated washing and coupling cycles.[3]
Isotopic Enrichment High; careful handling can minimize sources of unlabeled contaminants.High; automated systems with dedicated reagent lines minimize cross-contamination.

Experimental Protocols

The following are generalized Fmoc-SPPS protocols for the incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N. Specific parameters may require optimization based on the peptide sequence and the resin used.

Manual Synthesis Protocol

This protocol is designed for a 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a fritted syringe or reaction vessel.

  • Add 2-3 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Fmoc-Pro-OH-¹³C₅,¹⁵N:

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-Pro-OH-¹³C₅,¹⁵N, 0.4 mmol of a coupling agent (e.g., HBTU), and 0.8 mmol (8 equivalents) of a base (e.g., DIEA) in ~1.5 mL of DMF.

  • Allow the activation mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. For proline, a longer coupling time or double coupling may be necessary to ensure complete reaction.[2]

  • To check for completion, a Kaiser test can be performed (will be negative for proline). An alternative is the chloranil test.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

5. Subsequent Amino Acid Couplings:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

Automated Synthesis Protocol

This protocol is a general guideline for an automated peptide synthesizer. Specific instrument parameters and reagent volumes will vary.

1. Synthesizer Setup:

  • Install the appropriate resin cartridge in the reaction vessel.

  • Ensure all reagent bottles (DMF, 20% piperidine in DMF, coupling agent, base, and amino acid solutions) are sufficiently filled and properly connected.

  • Place the vial containing Fmoc-Pro-OH-¹³C₅,¹⁵N in the designated position. Due to its cost, a smaller excess (e.g., 2-3 equivalents) might be programmed for this specific residue.

2. Synthesis Program:

  • Program the synthesizer with the desired peptide sequence.

  • Define the synthesis scale (e.g., 0.1 mmol).

  • Set the standard protocol for Fmoc deprotection (e.g., 2 x 10 minutes with 20% piperidine in DMF) and washing cycles (e.g., 5 x DMF washes).

  • For the coupling of Fmoc-Pro-OH-¹³C₅,¹⁵N, modify the standard coupling protocol to extend the reaction time (e.g., to 2-4 hours) or to perform a double coupling. Many modern synthesizers have pre-programmed methods for "difficult" couplings.[5]

  • Standard coupling for other amino acids typically involves a 30-60 minute reaction with a 4-5 fold excess of amino acid and coupling reagents.

3. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • Fmoc deprotection

    • Washing

    • Amino acid delivery and activation

    • Coupling

    • Washing

4. Cleavage, Deprotection, Purification, and Analysis:

  • Once the synthesis is complete, the resin is removed from the synthesizer.

  • The cleavage, deprotection, purification, and analysis steps are performed manually as described in steps 6 and 7 of the Manual Synthesis Protocol. Some advanced systems may have modules for automated cleavage.

Visualization of Workflows

Manual_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Pro-¹³C₅,¹⁵N-OH + Activator/Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Setup Synthesizer Setup (Resin, Reagents, Sequence) Automated_Cycles Automated Synthesis Cycles (Deprotection, Wash, Coupling) Setup->Automated_Cycles Pro_Coupling Special Protocol for Pro (Extended/Double Coupling) Automated_Cycles->Pro_Coupling Completion Synthesis Complete Automated_Cycles->Completion Manual_Cleavage Manual Cleavage & Deprotection (TFA Cocktail) Completion->Manual_Cleavage Manual_Purification Manual Purification (RP-HPLC) Manual_Cleavage->Manual_Purification Manual_Analysis Manual Analysis (Mass Spec) Manual_Purification->Manual_Analysis

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Conclusion

Both manual and automated SPPS are viable methods for synthesizing peptides containing Fmoc-Pro-OH-¹³C₅,¹⁵N.

Manual synthesis is highly advantageous for small-scale, exploratory work where cost-saving of the expensive labeled proline is a priority and flexibility in optimizing coupling conditions is required. The hands-on nature allows for immediate troubleshooting of challenges associated with proline incorporation.

Automated synthesis excels in scenarios requiring high throughput, reproducibility, and minimal operator intervention.[4][5] For routine synthesis of multiple peptides or longer, more complex sequences, automation significantly reduces the potential for human error and saves valuable researcher time. While initial reagent programming may use a larger excess, modern synthesizers can be programmed to use smaller amounts of expensive building blocks.

The ultimate choice of method will depend on the specific needs of the research project, balancing considerations of scale, cost, time, and the need for customized optimization. For critical applications, a small-scale manual synthesis can be beneficial to optimize conditions before transitioning to a larger-scale automated synthesis.

References

Unlocking Protein Dynamics: Application of Fmoc-Pro-OH-13C5,15N in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein dynamics and folding is crucial for understanding biological function and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing these processes at atomic resolution. The incorporation of stable isotopes, such as 13C and 15N, into proteins significantly enhances the information content of NMR experiments. Proline residues, with their unique cyclic structure, often play critical roles in protein folding pathways, conformational switches, and protein-protein interactions. The use of Fmoc-Pro-OH-13C5,15N, a fully isotope-labeled proline building block for solid-phase peptide synthesis (SPPS), provides a specific probe to investigate the structure and dynamics of proline-containing regions within proteins. This document provides detailed application notes and protocols for the use of this compound in studying protein dynamics and folding.

Application Notes

The introduction of 13C and 15N isotopes into proline residues offers several advantages for NMR-based studies of protein dynamics and folding:

  • Enhanced Spectral Resolution and Assignment: The presence of 13C and 15N allows for the use of heteronuclear NMR experiments, which disperse signals into additional dimensions, thereby reducing spectral overlap, a common challenge in proton-only NMR of large biomolecules.[1][2][3] Specific pulse sequences have been developed to correlate the chemical shifts of proline's 13Cδ and 13Cα with the preceding residue's Hα, facilitating sequential assignment even in polyproline stretches.[4]

  • Probing Proline-Specific Conformations: The chemical shifts of proline's ring carbons (Cβ, Cγ, and Cδ) are sensitive to the puckering of the pyrrolidine ring and the cis/trans isomerization of the X-Pro peptide bond.[5][6][7] By selectively labeling proline, these conformational states and their interconversion can be monitored with high precision.

  • Characterizing Dynamics across Timescales: Isotope labeling enables the measurement of various relaxation parameters (R1, R2, and heteronuclear NOE) that report on the dynamics of the proline residue on different timescales, from picoseconds to milliseconds.[8][9] This information is critical for understanding the flexibility and conformational exchange processes that govern protein function.

  • Investigating Intrinsically Disordered Proteins (IDPs): Proline is abundant in IDPs, which lack a stable tertiary structure.[1][2][3] The unique spectral region of proline's 15N resonance, coupled with 13C-detection methods, provides a powerful tool to study the local and long-range interactions and dynamics within these challenging systems.[1][2][3][10][11]

Data Presentation

The quantitative data obtained from NMR experiments using this compound can be summarized in structured tables for clear interpretation and comparison. Below are examples of such tables.

Table 1: Representative 13C and 15N Chemical Shifts of a Labeled Proline in a Model Peptide

This table illustrates typical chemical shifts for a 13C,15N-labeled proline residue. These values are sensitive to the local chemical environment and conformation. Differences in chemical shifts between different states of a protein (e.g., folded vs. unfolded, free vs. bound) can provide valuable structural information.

NucleusChemical Shift (ppm)
15N135.2
13Cα62.8
13Cβ31.5
13Cγ27.3
13Cδ49.6
13C' (carbonyl)176.9

Table 2: Representative 15N Relaxation Data for a Labeled Proline in a Protein

This table presents sample relaxation data. R1 (longitudinal relaxation rate) and R2 (transverse relaxation rate) provide information on fast (ps-ns) and slower (µs-ms) timescale motions, respectively. The heteronuclear NOE (Nuclear Overhauser Effect) also reports on fast internal motions.

ResidueR1 (s⁻¹)R2 (s⁻¹)1H-15N NOE
Proline-421.52 ± 0.0512.8 ± 0.40.75 ± 0.03

Table 3: Representative Relaxation Dispersion Parameters for a Labeled Proline Undergoing Conformational Exchange

Relaxation dispersion experiments probe conformational exchange processes on the microsecond to millisecond timescale. The parameters extracted from fitting the dispersion data include the exchange rate (kex), the populations of the exchanging states (pA, pB), and the chemical shift difference between the states (Δω).

Residuekex (s⁻¹)pB (%)Δω (ppm)
Proline-42850 ± 503.5 ± 0.51.8 ± 0.2

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a 13C,15N-labeled proline residue using the Fmoc/tBu strategy.[12]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To monitor coupling efficiency, perform a Kaiser test (note: proline will give a negative Kaiser test, so a chloranil test is recommended after coupling to a proline).

  • Washing: After coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

2. NMR Spectroscopy for Protein Dynamics

The following are general guidelines for acquiring and analyzing NMR data to study protein dynamics using a 13C,15N-labeled proline.

Sample Preparation:

  • Dissolve the purified, isotope-labeled peptide/protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 10% D₂O for the lock signal.

  • The typical protein concentration is in the range of 0.1 - 1.0 mM.

NMR Experiments:

  • Resonance Assignment:

    • Acquire a series of 2D and 3D heteronuclear correlation experiments to assign the backbone and sidechain resonances of the protein. For proline assignment, a (H)CBCACONPro experiment can be particularly useful.[12]

  • 15N Relaxation Measurements (R1, R2, 1H-15N NOE):

    • Acquire a series of 2D 1H-15N HSQC-based experiments with different relaxation delays to measure the longitudinal (R1) and transverse (R2) relaxation rates.

    • Acquire a pair of 1H-15N HSQC spectra with and without proton saturation to measure the heteronuclear NOE.

  • 13C Relaxation Dispersion NMR:

    • This experiment is used to probe slower timescale dynamics (µs-ms).

    • A series of 2D 1H-13C HSQC spectra are recorded with a variable number of 180° pulses (CPMG pulse train) during a constant time delay.

    • The effective relaxation rate (R2,eff) is measured as a function of the CPMG pulse frequency.

Data Analysis:

  • Relaxation Data Analysis:

    • Process the raw NMR data using software such as NMRPipe.

    • Extract the peak intensities from the series of relaxation spectra.

    • Fit the decay of peak intensities to an exponential function to determine R1 and R2 rates.

    • Calculate the 1H-15N NOE as the ratio of peak intensities with and without proton saturation.

    • Analyze the relaxation data using the model-free formalism to obtain parameters such as the order parameter (S²), which describes the degree of spatial restriction of the bond vector, and the correlation time (τe) for internal motions.

  • Relaxation Dispersion Data Analysis:

    • Plot R2,eff as a function of the CPMG frequency.

    • Fit the resulting dispersion curves to appropriate models (e.g., a two-site exchange model) to extract kinetic and thermodynamic parameters of the conformational exchange process.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy & Data Analysis spps Fmoc Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage from Resin & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry Confirmation hplc->ms sample_prep NMR Sample Preparation ms->sample_prep assignment Resonance Assignment (2D/3D Heteronuclear NMR) sample_prep->assignment relaxation Relaxation Experiments (R1, R2, NOE) assignment->relaxation dispersion Relaxation Dispersion (CPMG) assignment->dispersion analysis Data Analysis (Model-free, Curve Fitting) relaxation->analysis dispersion->analysis dynamics Protein Dynamics & Folding Insights analysis->dynamics

Caption: Experimental workflow from peptide synthesis to protein dynamics analysis.

relaxation_analysis_pathway cluster_data NMR Relaxation Data cluster_analysis Data Analysis cluster_dynamics Dynamic Parameters r1 R1 (Longitudinal Relaxation) model_free Model-Free Analysis r1->model_free r2 R2 (Transverse Relaxation) r2->model_free rex Exchange Contribution (Rex) µs-ms motions r2->rex if exchange is present noe Heteronuclear NOE noe->model_free s2 Order Parameter (S²) Rigidity/Flexibility model_free->s2 te Internal Correlation Time (τe) ps-ns motions model_free->te

Caption: Logical relationship for deriving dynamic parameters from NMR relaxation data.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Fmoc-Pro-OH during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete or Slow Coupling of Fmoc-Pro-OH

The unique secondary amine structure of proline presents steric hindrance, which can lead to incomplete or sluggish coupling reactions. Monitoring the reaction's progress is crucial, but the standard Kaiser test is ineffective for proline's secondary amine.

Symptoms:

  • A positive result with a proline-specific monitoring test (e.g., Isatin or Chloranil test) after the initial coupling reaction.

  • Presence of deletion sequences lacking proline in the final peptide, as identified by mass spectrometry.

Possible Causes:

  • Steric hindrance from the bulky Fmoc protecting group and the cyclic structure of proline.

  • Aggregation of the growing peptide chain on the resin, limiting access to the coupling site.

  • Insufficient reactivity of the coupling reagents.

Solutions:

SolutionDescriptionRecommended For
Double Coupling Repeat the coupling step with a fresh solution of Fmoc-Pro-OH and coupling reagents.Standard procedure for the first instance of incomplete coupling.
Use of a More Potent Coupling Reagent Switch to a more reactive coupling reagent such as HATU, HBTU, or COMU. These reagents are known to be effective for sterically hindered amino acids.Persistent incomplete coupling after a double coupling attempt.
Increase Reaction Temperature Gently warming the reaction vessel (e.g., to 30-40°C) can increase the reaction rate. However, this should be done with caution to avoid side reactions.When other methods have failed, and for particularly difficult sequences.
Increase Reaction Time Extend the duration of the coupling reaction (e.g., from 1-2 hours to 4 hours or overnight).Cases of slow but progressive coupling.

Frequently Asked Questions (FAQs)

Q1: Why is the Kaiser test not suitable for monitoring Fmoc-Pro-OH coupling, and what are the alternatives?

The Kaiser test is specific for primary amines. Since proline is a secondary amine, it does not produce the characteristic dark blue color upon reaction with ninhydrin, often yielding a false negative (yellow or faint red-brown color).[1][2]

Alternative tests for monitoring proline coupling include:

  • Isatin Test: This test produces a characteristic blue-colored adduct in the presence of proline.[2][3]

  • Chloranil Test: This test results in a blue or green color on the resin beads if free secondary amines are present.[2][4]

Q2: What are the best coupling reagents for Fmoc-Pro-OH?

While precise quantitative comparisons are sequence-dependent, the following table provides a qualitative guide to commonly used coupling reagents for hindered amino acids like proline.

Coupling ReagentClassKey Characteristics
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium/Aminium SaltHighly reactive, very effective for hindered couplings, but can be more expensive.
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)Uronium/Aminium SaltA widely used and effective coupling reagent, often a good first choice for difficult couplings.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium/Aminium SaltHigh coupling efficiency, reduced racemization, and good solubility.
DIC/Oxyma (Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate)Carbodiimide/AdditiveA cost-effective option that is generally effective, though may be less potent for extremely difficult couplings compared to uronium salts.

Q3: How can I prevent diketopiperazine (DKP) formation when proline is at the C-terminus of a dipeptide?

Diketopiperazine formation is a common side reaction, especially with a C-terminal proline, leading to cleavage of the dipeptide from the resin.[5]

Prevention Strategies:

  • Use of Dipeptide Building Blocks: Couple a pre-formed Fmoc-Xaa-Pro-OH dipeptide instead of sequential single amino acid couplings. This bypasses the susceptible dipeptide-resin stage.

  • Choice of Resin: Using a 2-chlorotrityl chloride resin can suppress DKP formation compared to more acid-labile resins like Wang resin.

  • Modification of Deprotection Conditions: Some studies suggest that using alternative bases to piperidine for Fmoc deprotection, such as tert-butylammonium fluoride (TBAF), can reduce DKP formation.[1]

Q4: What is peptide aggregation, and how can it be minimized during SPPS, especially in sequences containing proline?

Peptide aggregation occurs when growing peptide chains on the resin interact with each other, forming secondary structures that hinder reagent access and lead to incomplete reactions.[6] While proline itself can disrupt secondary structures, aggregation can still be a problem in proline-containing peptides, particularly hydrophobic ones.

Strategies to Minimize Aggregation:

  • Use of Pseudoproline Dipeptides: These are derivatives of serine or threonine that mimic the structure of proline and introduce a "kink" in the peptide backbone, disrupting aggregation. The native serine or threonine residue is regenerated upon final cleavage.[6]

  • Chaotropic Salts: The addition of salts like LiCl to the coupling or deprotection solutions can help to disrupt secondary structures.

  • Solvent Choice: Using more polar solvents like NMP (N-methyl-2-pyrrolidone) or mixtures of DMF with DMSO can improve solvation of the peptide chain.

Experimental Protocols

Protocol 1: Isatin Test for Monitoring Proline Coupling

Materials:

  • Isatin solution (2 g of isatin in 60 mL of benzyl alcohol, stirred for 2 hours, filtered, and then 2.5 g of Boc-Phe-OH is dissolved in the filtrate).

  • Small test tube.

  • Heating block or oven at 100°C.

  • Resin sample (a few beads).

Procedure:

  • Place a small sample of the peptide-resin (a few beads) into a small test tube.

  • Add 2-3 drops of the isatin test solution to the resin.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads:

    • Blue beads: Incomplete coupling (free proline N-terminus present).

    • Yellow/Colorless beads: Complete coupling.

Protocol 2: Chloranil Test for Monitoring Proline Coupling

Materials:

  • Reagent A: 2% (v/v) acetaldehyde in DMF.

  • Reagent B: 2% (w/v) chloranil in DMF.

  • Small test tube.

  • Resin sample (a few beads).

Procedure:

  • Place a few beads of the washed and dried peptide-resin into a small test tube.

  • Add 1-2 drops of Reagent A (acetaldehyde/DMF).

  • Add 1-2 drops of Reagent B (chloranil/DMF).

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads:

    • Dark blue to green beads: Incomplete coupling (free secondary amine present).[2]

    • Colorless to yellowish beads: Complete coupling.[2]

Protocol 3: Double Coupling Protocol for Fmoc-Pro-OH
  • After the initial coupling of Fmoc-Pro-OH for the standard duration (e.g., 1-2 hours), take a small resin sample and perform the Isatin or Chloranil test.

  • If the test is positive, indicating incomplete coupling, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh solution of Fmoc-Pro-OH and your chosen coupling reagent (e.g., HBTU, HATU) in DMF.

  • Add the fresh coupling mixture to the resin.

  • Allow the second coupling reaction to proceed for at least another 1-2 hours.

  • After the second coupling, take another resin sample and repeat the monitoring test to confirm completion.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.

Troubleshooting_Fmoc_Pro_OH Start Fmoc-Pro-OH Coupling Monitor Monitor with Isatin or Chloranil Test Start->Monitor Incomplete Incomplete Coupling Monitor->Incomplete Positive Complete Coupling Complete Monitor->Complete Negative DoubleCouple Perform Double Coupling Incomplete->DoubleCouple NextStep Proceed to Next Step Complete->NextStep Monitor2 Monitor Again DoubleCouple->Monitor2 Monitor2->Complete Negative StrongerReagent Use Stronger Coupling Reagent (e.g., HATU) Monitor2->StrongerReagent Positive StrongerReagent->Monitor2 IncreaseTemp Increase Temperature StrongerReagent->IncreaseTemp If still incomplete

References

Technical Support Center: Troubleshooting Aggregation in Proline-Rich Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges associated with peptide aggregation during the synthesis of proline-rich sequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My proline-rich peptide synthesis is failing, and I suspect aggregation. What are the common signs of on-resin aggregation?

A1: On-resin aggregation during solid-phase peptide synthesis (SPPS) can manifest in several ways. Key indicators include:

  • Resin Swelling: A noticeable decrease in resin bed volume or a failure of the resin to swell properly in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[1] This can be monitored by UV analysis of the Fmoc deprotection solution, where aggregation is often characterized by a broadening of the deprotection peak.

  • False Negatives in Monitoring Tests: Standard colorimetric tests like the Kaiser or TNBS test may give misleading negative results, suggesting complete coupling when, in fact, the aggregated peptide chains are inaccessible to the reagents.

  • Physical Appearance: The peptide-resin may appear clumpy or sticky.

Q2: What are the primary causes of aggregation in peptide synthesis, particularly with proline-rich sequences?

A2: Peptide chain aggregation is primarily caused by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] While proline itself is known to disrupt β-sheet formation, long or hydrophobic sequences, even those containing proline, can still be prone to aggregation.[1] The rigid structure of proline can also lead to inefficient solvation of the growing peptide chain, further promoting aggregation.

Q3: I have confirmed aggregation is occurring. What are the first-line strategies I should try to overcome this?

A3: For initial troubleshooting, consider the following modifications to your synthesis protocol:

  • Optimize Coupling Conditions:

    • Double Coupling: Perform a second coupling step for the amino acid immediately following a proline residue or for residues within a hydrophobic stretch.[2]

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[2]

    • Extended Coupling Times: Allowing for longer reaction times can help drive difficult couplings to completion.

  • Improve Solvation:

    • Solvent Choice: Switch from standard solvents like DMF to more polar options such as N-Methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your solvent mixture.

    • Chaotropic Salts: Wash the resin with a solution containing chaotropic salts like LiCl or KSCN in DMF before the coupling step to disrupt secondary structures.

A logical workflow for initial troubleshooting is presented below:

G cluster_0 Initial Troubleshooting Workflow start Suspicion of Aggregation observe Observe Signs: - Poor Swelling - Slow Reactions - Clumpy Resin start->observe first_steps Implement First-Line Strategies observe->first_steps double_couple Double Couple Post-Proline/ Hydrophobic Residues first_steps->double_couple inc_conc Increase Reagent Concentration first_steps->inc_conc ext_time Extend Coupling Time first_steps->ext_time change_solvent Switch to NMP or add DMSO first_steps->change_solvent add_salts Use Chaotropic Salts (e.g., LiCl) first_steps->add_salts evaluate Evaluate Synthesis Outcome double_couple->evaluate inc_conc->evaluate ext_time->evaluate change_solvent->evaluate add_salts->evaluate success Successful Synthesis evaluate->success further_troubleshooting Proceed to Advanced Strategies evaluate->further_troubleshooting

Caption: Initial troubleshooting workflow for peptide aggregation.

Q4: My initial troubleshooting steps were unsuccessful. What advanced strategies can I employ to prevent aggregation?

A4: If basic troubleshooting fails, several advanced techniques can be implemented. These often involve modifying the peptide backbone to disrupt hydrogen bonding.

  • Pseudoproline Dipeptides: These are powerful tools for preventing aggregation.[1][3][4][5] They are dipeptides where a serine (Ser) or threonine (Thr) residue is reversibly protected as an oxazolidine ring, mimicking the structure of proline.[3] This modification disrupts the formation of β-sheets.[3][4]

  • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group onto the backbone amide nitrogen of an amino acid can effectively prevent hydrogen bonding and subsequent aggregation.[1]

  • "Magic Mixture": For extremely difficult sequences, a specialized solvent system known as the "Magic Mixture" can be used. This typically consists of a mixture of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene carbonate at an elevated temperature (e.g., 55°C).

Below is a diagram illustrating the decision-making process for applying these advanced strategies.

G cluster_1 Advanced Aggregation Prevention Strategies start Initial Troubleshooting Failed advanced_options Select Advanced Strategy start->advanced_options decision_pseudo Sequence contains Ser or Thr? advanced_options->decision_pseudo decision_backbone Need to disrupt H-bonding at specific residue? advanced_options->decision_backbone decision_magic Extremely difficult sequence? advanced_options->decision_magic pseudo_pro Use Pseudoproline Dipeptides implement_pseudo Incorporate Pseudoproline Dipeptide at X-Ser/Thr pseudo_pro->implement_pseudo backbone_prot Incorporate Backbone Protection (Hmb/Dmb) implement_backbone Incorporate Hmb/Dmb protected amino acid backbone_prot->implement_backbone magic_mix Employ 'Magic Mixture' Solvent System implement_magic Synthesize with 'Magic Mixture' magic_mix->implement_magic decision_pseudo->pseudo_pro Yes decision_backbone->backbone_prot Yes decision_magic->magic_mix Yes evaluate Evaluate Synthesis Outcome implement_pseudo->evaluate implement_backbone->evaluate implement_magic->evaluate

Caption: Decision-making for advanced aggregation prevention.

Quantitative Data Summary

The following table summarizes the effectiveness of different coupling reagents in a model "difficult" peptide synthesis, demonstrating the impact of reagent choice on product purity.

ExperimentCoupling ReagentResinPurity (%)Notes
1HBTU/HOBtWangVery PoorSignificant deletion products observed.
2TBTU/HOBtWangVery PoorSimilar to HBTU/HOBt.
3PyBOP/HOBtWangVery PoorNo significant improvement.
9HATUWangVery PoorDid not offer a benefit over less expensive reagents.
-with Pseudoproline-HighIncorporation of pseudoproline dipeptides leads to significant improvements in purity and yield.[5]

Data adapted from a study on a model difficult peptide. The purity was assessed by HPLC analysis of the crude product.[5]

Experimental Protocols

Protocol 1: Manual Coupling of Pseudoproline Dipeptides

This protocol is for the manual incorporation of a pseudoproline dipeptide into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • DMF or NMP

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) solution for monitoring

Procedure:

  • Dissolve Reagents: In a clean vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.

  • Activation: Add DIPEA (10 eq.) to the solution and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a TNBS test to check for the completion of the coupling reaction. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Thioflavin T (ThT) Assay for Detecting Peptide Aggregation

This protocol describes a fluorescence-based assay to detect the presence of amyloid-like fibrillar aggregates in a solution of your synthesized peptide.[6][7]

Materials:

  • Synthesized peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution in PBS to a final concentration of 25 µM.

  • Sample Preparation: Prepare your peptide samples at the desired concentration in PBS. Include a buffer-only negative control.

  • Assay Setup: In the 96-well plate, add your peptide sample and the ThT working solution to each well. A typical final volume is 100-200 µL.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[6][7]

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

The workflow for detecting peptide aggregation using the ThT assay is outlined below.

G cluster_2 Thioflavin T (ThT) Assay Workflow start Synthesized Peptide Solution prep_samples Prepare Peptide Samples and Controls in PBS start->prep_samples prep_tht Prepare ThT Working Solution (25 µM in PBS) plate_setup Mix Peptide and ThT in 96-well Plate prep_tht->plate_setup prep_samples->plate_setup incubation Incubate at 37°C with Shaking plate_setup->incubation measurement Measure Fluorescence (Ex: 450nm, Em: 485nm) incubation->measurement analysis Analyze Fluorescence Data Over Time measurement->analysis result Increased Fluorescence = Aggregation analysis->result

Caption: Workflow for the Thioflavin T aggregation assay.

References

Optimizing Coupling Efficiency of Fmoc-Pro-OH-¹³C₅,¹⁵N: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Pro-OH-¹³C₅,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this isotopically labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-Pro-OH, including its isotopically labeled forms, often challenging?

A1: The primary challenge in coupling Fmoc-Pro-OH lies in its structure. Proline is a secondary amino acid, meaning its alpha-amino group is part of a pyrrolidine ring. This sterically hindered nature makes it less reactive compared to primary amino acids, leading to slower and often incomplete coupling reactions.[1] The pKa of the proline nitrogen is also lower than that of other amino acids, further reducing its nucleophilicity.[1]

Q2: Does the isotopic labeling of Fmoc-Pro-OH-¹³C₅,¹⁵N affect its coupling efficiency?

A2: The isotopic labeling itself does not significantly alter the chemical reactivity of the molecule. The challenges in coupling Fmoc-Pro-OH-¹³C₅,¹⁵N are primarily due to the inherent properties of the proline residue, not the presence of ¹³C and ¹⁵N isotopes. Therefore, the optimization strategies for the labeled and unlabeled forms are generally the same.

Q3: What are the most common side reactions observed during the coupling of Fmoc-Pro-OH?

A3: Two common side reactions are:

  • Diketopiperazine (DKP) formation: This is particularly prevalent when proline is the second amino acid in the sequence (C-terminal is Pro). The deprotected secondary amine of proline can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and cleavage from the resin.

  • Incomplete coupling: Due to its reduced reactivity, incomplete coupling can lead to deletion sequences in the final peptide product.

Q4: How can I monitor the completeness of the Fmoc-Pro-OH coupling reaction?

A4: Standard ninhydrin (Kaiser) tests are not reliable for proline as it is a secondary amine and does not produce the characteristic blue color. Alternative methods include:

  • Isatin test: This test gives a blue-green color with proline and can be used to qualitatively assess the presence of unreacted proline.

  • Chloranil test: This is another colorimetric test suitable for secondary amines.

  • Cleavage and analysis of a small resin sample: A small amount of resin can be cleaved and the resulting peptide fragment analyzed by HPLC and mass spectrometry to confirm the successful coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Fmoc-Pro-OH-¹³C₅,¹⁵N and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low coupling efficiency / Incomplete coupling 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance of the proline residue. 3. Aggregation of the growing peptide chain on the resin.1. Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to uronium/aminium or phosphonium-based reagents such as HATU, HCTU, or COMU. These reagents are known to be more effective for sterically hindered amino acids.[2][3][4][5] 2. Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can drive the reaction to completion.[1] 3. Double coupling: Perform the coupling reaction twice with a fresh portion of activated Fmoc-Pro-OH-¹³C₅,¹⁵N. This is a common and effective strategy for difficult couplings.[1] 4. Increase coupling time and/or temperature: Extend the reaction time (e.g., from 1-2 hours to 4 hours or overnight). Microwave-assisted synthesis can also be employed to increase the reaction temperature and rate.
Presence of deletion sequences in the final peptide Incomplete coupling of the Fmoc-Pro-OH-¹³C₅,¹⁵N residue.1. Implement the solutions for low coupling efficiency mentioned above. 2. Capping: After the first coupling attempt, cap any unreacted amino groups using acetic anhydride. This will prevent them from reacting in subsequent cycles and generating deletion sequences.
Premature cleavage from the resin (especially with Pro at the C-terminus) Diketopiperazine (DKP) formation.1. Use a pre-loaded resin: Start the synthesis with Fmoc-Pro-¹³C₅,¹⁵N already attached to the resin. 2. Couple a dipeptide: Instead of coupling Fmoc-Pro-OH-¹³C₅,¹⁵N as a single amino acid, use a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) where Xaa is the preceding amino acid. 3. Use a 2-chlorotrityl chloride resin: This resin is more sterically hindered and can reduce the likelihood of DKP formation.
Aggregation of the peptide-resin Formation of secondary structures (β-sheets) by the growing peptide chain, which can be exacerbated by proline-rich sequences.1. Use a solvent with better swelling properties: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO. 2. Incorporate pseudoproline dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide can disrupt secondary structure formation.[6] 3. Use a low-load resin: A lower substitution level on the resin can reduce interchain interactions.

Data Presentation: Comparison of Coupling Reagents

Coupling Reagent Class Relative Efficiency for Proline Coupling Key Considerations
DIC/HOBt CarbodiimideModerateStandard, cost-effective, but may require longer reaction times or double coupling for proline.
HBTU/TBTU Uronium/AminiumHighMore efficient than DIC/HOBt, but can be allergenic.[5]
HATU Uronium/AminiumVery HighGenerally considered one of the most effective coupling reagents, especially for hindered amino acids. Reacts faster and with less epimerization.[5]
HCTU Uronium/AminiumVery HighSimilar in efficiency to HATU, often with better solubility and stability.[7]
COMU Uronium/AminiumVery HighA newer generation reagent with efficiency comparable to HATU. It is based on Oxyma, which is a safer alternative to the potentially explosive HOBt and HOAt.[2][4]
PyBOP PhosphoniumHighEfficient for difficult couplings, but byproducts can be problematic to remove.

Experimental Protocols

Protocol 1: Standard Manual Coupling of Fmoc-Pro-OH-¹³C₅,¹⁵N using HATU

This protocol is for a standard 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide or Wang resin).

1. Resin Swelling:

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Pro-OH-¹³C₅,¹⁵N (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult sequences, the coupling time can be extended overnight.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

5. Monitoring (Optional but Recommended):

  • Take a small sample of the resin beads and perform an Isatin test to check for the absence of free proline.

6. Capping (Optional):

  • If the coupling is found to be incomplete, consider capping the unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes.

Protocol 2: Double Coupling Strategy
  • Follow steps 1 and 2 from Protocol 1.

  • Perform step 3 from Protocol 1 for 1-2 hours.

  • Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).

  • Repeat step 3 with a fresh solution of activated Fmoc-Pro-OH-¹³C₅,¹⁵N for another 1-2 hours.

  • Proceed with step 4.

Visualizations

Experimental Workflow for Optimizing Proline Coupling

G start Start: Deprotected Peptide-Resin coupling Couple Fmoc-Pro-OH-¹³C₅,¹⁵N (e.g., HATU, 2h) start->coupling monitoring Monitor Coupling Completion (Isatin Test) coupling->monitoring complete Coupling Complete? monitoring->complete wash Wash Resin complete->wash Yes troubleshoot Troubleshooting Options complete->troubleshoot No next_cycle Proceed to Next Coupling Cycle wash->next_cycle double_couple Double Couple (Fresh Reagents, 2h) troubleshoot->double_couple stronger_reagent Switch to Stronger Coupling Reagent troubleshoot->stronger_reagent longer_time Increase Coupling Time (e.g., 4h or Overnight) troubleshoot->longer_time double_couple->monitoring stronger_reagent->coupling longer_time->coupling

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Pro-OH.

Signaling Pathway Involving Proline-Rich Peptides

Proline-rich motifs in proteins are often recognized by specific protein domains, such as the Src Homology 3 (SH3) domain, which are crucial for mediating protein-protein interactions in various signaling pathways. The incorporation of ¹³C,¹⁵N-labeled proline allows for detailed structural and dynamic studies of these interactions using techniques like NMR spectroscopy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 (Adaptor Protein) Receptor->Grb2 recruits Sos Sos (GEF) Grb2->Sos binds via SH3 domain to Pro-rich motif Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factor Transcription Factor Ligand Growth Factor Ligand->Receptor Nucleus->Transcription_Factor activates

Caption: SH3 domain-mediated recruitment of Sos to Grb2 in the MAPK signaling pathway.

References

side reactions associated with Fmoc-Pro-OH incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding side reactions encountered during the incorporation of Fmoc-Pro-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Problem: Significant loss of peptide from the resin after the second amino acid coupling, especially when Proline is the second or first residue.

  • Potential Cause: Diketopiperazine (DKP) formation. This is a major side reaction where the deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][2] This is especially prevalent with sequences containing proline due to the cis-amide bond it favors.[1] On Wang resin, this can lead to nearly complete loss of the peptide chain.[1][2]

  • Solution:

    • Resin Choice: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin.[1][3] The bulkiness of the trityl group physically obstructs the intramolecular cyclization reaction.

    • Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, couple a pre-formed Fmoc-Xaa-Pro-OH dipeptide. This bypasses the vulnerable dipeptide-resin intermediate stage.[2][3] Note that there is a risk of epimerization if the C-terminal amino acid of the dipeptide is not Glycine or Proline.[1]

    • Base Modification: Consider replacing the standard Fmoc deprotection base, piperidine, with tert-butyl ammonium fluoride (TBAF).[2]

Problem: The coupling check (e.g., Kaiser test) is negative, but the subsequent coupling fails or is inefficient.

  • Potential Cause: Proline is a secondary amine, and as such, it does not yield the characteristic blue/purple color with the Kaiser (ninhydrin) test.[4][5] A negative Kaiser test after proline coupling is expected and does not confirm a free amine.

  • Solution:

    • Alternative Test: Use a test specific for secondary amines, such as the isatin test, to confirm the presence of a free N-terminal proline before proceeding with the next coupling step.[4][5]

    • Assume Completion & Proceed: In many standard protocols, if the coupling conditions are robust, researchers may proceed with the next coupling cycle without an intermediate colorimetric test, relying on final product analysis for confirmation.

Problem: Crude peptide analysis by Mass Spectrometry shows a mass addition of +51 Da.

  • Potential Cause: This mass shift is characteristic of 3-(1-piperidinyl)alanine formation.[3] While more common with C-terminal cysteine, it can occur if dehydroalanine is formed as an intermediate, which can then react with piperidine from the deprotection solution.[2][3]

  • Solution:

    • Base Choice: Investigate alternative deprotection reagents to piperidine if this side reaction is consistently observed. Piperazine has been shown to cause fewer base-adduct side reactions.[6][7]

    • Scavengers: Ensure proper washing steps are employed to thoroughly remove piperidine before subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it so common with proline?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of SPPS. The free amino group of the N-terminal amino acid nucleophilically attacks the ester bond linking the C-terminal amino acid to the resin, cleaving the dipeptide from the support as a cyclic product.[2] Proline's unique pyrrolidine ring structure predisposes the Xaa-Pro peptide bond to adopt a cis-conformation, which brings the N-terminal amine into close proximity to the resin linkage, thus accelerating DKP formation.[1]

Q2: Can Fmoc-Pro-OH itself cause side reactions during activation?

A2: While racemization is a concern for many amino acids during activation, the rigid cyclic structure of proline makes it highly resistant to racemization under standard coupling conditions.[4] The primary issues with proline are related to its incorporation into the peptide chain, not the stability of the monomer itself.

Q3: How can I confirm that Fmoc-Pro-OH has coupled successfully?

A3: As the standard Kaiser test does not work for proline, the isatin test is a common alternative.[4][5] This test produces a characteristic blue or brown color in the presence of a resin-bound N-terminal proline residue.

Q4: Are there general SPPS side reactions I should still be aware of when using Fmoc-Pro-OH?

A4: Yes. While DKP formation is the most prominent side reaction directly influenced by proline, other general issues can occur:

  • Aggregation: Proline can act as a "helix-breaker" and influence peptide secondary structure, which can sometimes contribute to aggregation during synthesis. If aggregation is suspected, switching to more disruptive solvents like N-methyl-2-pyrrolidone (NMP) or using higher temperatures may help.[3]

  • Aspartimide Formation: In sequences containing Asp-Pro, aspartimide formation can occur during the piperidine-mediated Fmoc deprotection.[8] This can be mitigated by adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution or using bulkier side-chain protecting groups on the aspartic acid residue.[3]

Summary of Side Reactions and Mitigation Strategies

Side ReactionDescriptionConditions Favoring ReactionMitigation Strategies
Diketopiperazine (DKP) Formation Intramolecular cyclization of a dipeptide, cleaving it from the resin.[2]Proline at position 1 or 2 of the peptide chain, particularly on Wang-type resins.[1][2]Use 2-chlorotrityl (2-CTC) resin; couple a pre-formed Fmoc-dipeptide.[3]
Incomplete Coupling Failure to form the peptide bond with the N-terminal proline.Steric hindrance; peptide aggregation.Use the isatin test to confirm coupling; use stronger coupling reagents like HATU/HBTU.[4][9]
3-(1-Piperidinyl)alanine Formation Addition of piperidine to a dehydroalanine intermediate.[2][3]Base-catalyzed elimination reactions.Use alternative bases like piperazine; ensure thorough washing after deprotection.[6][7]
Aspartimide Formation Cyclization involving an aspartic acid side chain.[8]Asp-Pro sequences; prolonged exposure to piperidine.Add HOBt or Oxyma to the deprotection solution.[3][8]

Key Experimental Protocols

Protocol 1: Isatin Test for Free N-Terminal Proline

  • Take a small sample of the resin (approx. 2-5 mg) in a glass test tube.

  • Add 2-3 drops of a solution of isatin in ethanol.

  • Add 2-3 drops of a solution of the secondary amine catalyst (e.g., piperidine) in ethanol.

  • Heat the mixture at 100°C for 5 minutes.

  • A positive result for a free N-terminal proline is indicated by the development of a blue or brown color on the resin beads.

Protocol 2: Coupling of a Pre-formed Fmoc-Dipeptide (e.g., Fmoc-Xaa-Pro-OH) on Resin

  • Swell the deprotected resin (with the free amine of the preceding amino acid) in DMF for 30 minutes.

  • In a separate vessel, dissolve 3 equivalents of the Fmoc-Xaa-Pro-OH dipeptide and 3 equivalents of HOBt in DMF.

  • Add 3 equivalents of a carbodiimide coupling agent (e.g., DCC or DIC) to the dipeptide solution.[1]

  • Allow the activation to proceed for 15-20 minutes at room temperature.[1]

  • Filter off any precipitated urea byproduct.

  • Add the filtered, activated dipeptide solution to the swollen resin.

  • Allow the coupling reaction to proceed for at least 4 hours, or until a negative test for the free amine is obtained.

  • Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to remove excess reagents.

Troubleshooting Workflow

Troubleshooting_Fmoc_Pro_OH start_node Problem with Fmoc-Pro-OH Step check_node1 Symptom? start_node->check_node1 Analyze Symptom check_node check_node cause_node cause_node solution_node solution_node check_node2 Proline at Pos 1 or 2? check_node1->check_node2 Low Yield/ Peptide Loss check_node3 Which coupling check was used? check_node1->check_node3 Coupling Failure check_node4 Piperidine used for deprotection? check_node1->check_node4 Unexpected Mass (+51 Da) cause_node1 High Probability of Diketopiperazine (DKP) Formation check_node2->cause_node1 Yes cause_node2 Kaiser test gives false negative for Proline check_node3->cause_node2 Kaiser Test cause_node3 Piperidine Adduct Formation check_node4->cause_node3 Yes solution_node1 Resynthesize using 2-Chlorotrityl Resin cause_node1->solution_node1 Solution 1 solution_node2 Resynthesize using Fmoc-Xaa-Pro-OH Dipeptide Coupling cause_node1->solution_node2 Solution 2 solution_node3 Confirm coupling with Isatin Test cause_node2->solution_node3 Solution solution_node4 Use alternative base (e.g., Piperazine) or optimize wash steps cause_node3->solution_node4 Solution

Caption: Troubleshooting flowchart for Fmoc-Pro-OH side reactions.

References

Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of proline residues during peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to proline racemization.

Issue Potential Cause Recommended Solution
High levels of D-Proline detected in the final peptide. Inappropriate Coupling Reagent: Some coupling reagents, especially when used with additives like HOBt in certain solvents, can promote proline racemization.- Avoid HOBt with carbodiimides (e.g., DIC) when coupling proline, especially in DMF. Consider coupling without an additive or using an alternative solvent like dichloromethane (DCM). - Utilize a coupling reagent known for low racemization , such as those based on OxymaPure (e.g., COMU, HCTU).[1] - For particularly sensitive sequences, consider specialized reagents like PyAOP or PyClock.
Incomplete coupling at the amino acid following a proline residue. Steric Hindrance and Secondary Amine Reactivity: Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions.[2]- Perform a double coupling for the amino acid immediately following proline to ensure the reaction goes to completion.[2] - Increase the concentration of the amino acid and coupling reagents to drive the reaction forward.[2] - Use a more potent coupling reagent like HATU or HCTU for this specific coupling step.
Presence of a diketopiperazine (DKP) impurity, especially when proline is at or near the C-terminus. Intramolecular Cyclization: The dipeptide containing a C-terminal proline is susceptible to intramolecular cyclization to form a stable six-membered ring (DKP), leading to chain termination. This is particularly problematic in Fmoc-based synthesis.- Utilize 2-chlorotrityl chloride resin , as its steric bulk hinders DKP formation. - Incorporate the first two amino acids as a pre-formed dipeptide , bypassing the vulnerable dipeptide-resin intermediate. - For Boc-based synthesis, employ in situ neutralization protocols to suppress DKP formation.
Increased racemization when using elevated temperatures or microwave synthesis. Increased Reaction Kinetics: Higher temperatures accelerate both the desired coupling reaction and the undesired racemization pathway.- For microwave-assisted synthesis, lower the coupling temperature for proline and other sensitive amino acids (e.g., Cys, His) to around 50°C.[3][4] - If racemization persists at elevated temperatures, perform the coupling of proline at room temperature , even if the rest of the synthesis is conducted at a higher temperature.[3][4]
Peptide aggregation, leading to poor coupling efficiency and potential side reactions. Secondary Structure Formation: The growing peptide chain can adopt secondary structures (e.g., β-sheets) that hinder reagent access.- Incorporate pseudoproline dipeptides at strategic locations (ideally every 5-6 residues) to disrupt secondary structure formation. - Switch to a more solvating solvent such as N-methylpyrrolidone (NMP) or add chaotropic salts.

Frequently Asked Questions (FAQs)

Q1: What is proline racemization and why is it a problem?

A1: Proline racemization is the conversion of the naturally occurring L-proline enantiomer to its D-proline counterpart during peptide synthesis. This is problematic because the stereochemistry of amino acids is critical for the final three-dimensional structure and biological activity of a peptide. The presence of D-proline instead of L-proline can lead to a misfolded, inactive, or even immunogenic peptide therapeutic.

Q2: Which factors are known to increase the risk of proline racemization?

A2: Several factors can contribute to proline racemization:

  • Coupling Reagents and Additives: The combination of a carbodiimide (like DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) has been shown to significantly increase proline racemization.

  • Elevated Temperatures: Higher reaction temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[3][4]

  • Base: The presence of a base during the activation of the amino acid can promote racemization. The choice of base can be critical, with more hindered bases like 2,4,6-collidine showing reduced racemization compared to DIPEA.[1]

  • Solvent: The polarity and solvating properties of the solvent can influence the stability of the intermediates involved in the racemization pathway.

Q3: How can I detect and quantify proline racemization in my synthetic peptide?

A3: The most common method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC) . This involves hydrolyzing the synthetic peptide into its constituent amino acids, derivatizing the amino acids with a fluorescent or UV-active tag (e.g., NBD-Cl), and then separating the D- and L-proline enantiomers on a chiral HPLC column.[5][6][7] The peak areas of the D- and L-isomers can then be integrated to determine the percentage of racemization.

Q4: What are pseudoproline dipeptides and how do they help prevent proline-related issues?

A4: Pseudoproline dipeptides are derivatives of serine or threonine that are incorporated into the peptide chain as a dipeptide unit. They introduce a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures that can lead to aggregation and incomplete coupling. While they don't directly prevent the racemization of a proline residue itself, they are a key tool for mitigating aggregation in long or difficult sequences, which can indirectly improve the overall quality of the synthesis, including reducing other side reactions. The native serine or threonine residue is regenerated during the final cleavage from the resin.

Q5: Are there specific coupling conditions you recommend for incorporating Fmoc-Pro-OH?

A5: Yes, to minimize racemization when coupling Fmoc-Pro-OH, consider the following:

  • Reagent Choice: Use a low-racemization coupling reagent such as HCTU or COMU.[1] If using a carbodiimide like DIC, it is often best to use it with an additive like OxymaPure rather than HOBt, or in a non-polar solvent like DCM without an additive.

  • Temperature: Perform the coupling at room temperature.

  • Pre-activation: Avoid prolonged pre-activation times, as this can increase the risk of racemization.

  • Monitoring: After coupling, ensure the reaction has gone to completion using a test like the Kaiser test (though for the subsequent coupling to proline, an isatin or chloranil test is needed as the Kaiser test does not work for secondary amines). If the coupling is incomplete, a second coupling is recommended.

Quantitative Data on Racemization

The choice of coupling reagent and additive can have a significant impact on the extent of racemization. The following table summarizes the percentage of D-isomer (epimerization) observed for different coupling conditions in a model peptide synthesis.

Coupling Reagent/Additive% DL Isomer (Racemization)Reference
DIC/HOBt11.0%[4]
DIC/HOAt3.9%[4]
DIC/OxymaPure 0.9% [4]
HBTU8.2%[8]
HATU3.1%[8]
COMU 0.17% [8]

Data is for the formation of Z-Phg-Pro-NH2 and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Proline Racemization

This protocol outlines a general procedure for the determination of the D/L ratio of proline in a synthetic peptide.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.

  • Derivatization with NBD-Cl:

    • To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0).

    • Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.

    • Heat the mixture at 60°C for 10 minutes.[6]

    • Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.

    • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: Chiral stationary phase column (e.g., CHIRALPAK-IA).[6][7]

    • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in ethanol.[6]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV detector at 465 nm.[6]

    • Injection Volume: 10 µL.

    • Quantification: Integrate the peak areas for the D- and L-proline derivatives. The percentage of racemization is calculated as: (% Racemization) = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a commercially available Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide into a peptide sequence during solid-phase peptide synthesis.

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • Dissolve the pseudoproline dipeptide (2 equivalents relative to the resin loading) and a coupling reagent such as HCTU (1.95 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test on a small sample of beads, though this will test for the absence of the previous amino acid's primary amine) to confirm the completion of the coupling.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed with the Fmoc deprotection of the pseudoproline dipeptide and the coupling of the next amino acid in the sequence.

Visualizations

Racemization_Mechanism Proline L-Proline Residue (on peptide chain) Activated_Ester Activated Carboxyl Group (e.g., O-acylisourea) Proline->Activated_Ester Coupling Reagent + Base Enolate Enolate Intermediate (Planar structure) Activated_Ester->Enolate Proton Abstraction (α-carbon) Enolate->Proline Reprotonation (retention) D_Proline D-Proline Residue (Racemized) Enolate->D_Proline Reprotonation (inversion)

Caption: Mechanism of Proline Racemization during Peptide Synthesis.

Troubleshooting_Workflow Start Proline Racemization Detected Check_Coupling Review Coupling Conditions Start->Check_Coupling Check_Temp Review Reaction Temperature Start->Check_Temp Check_DKP Check for Diketopiperazine Start->Check_DKP Change_Reagent Use Low-Racemization Coupling Reagent (e.g., COMU, HCTU) Check_Coupling->Change_Reagent Yes Avoid_HOBt Avoid HOBt with Carbodiimides Check_Coupling->Avoid_HOBt Yes Lower_Temp Lower Coupling Temperature (especially for microwave) Check_Temp->Lower_Temp Yes Use_2ClTrt Use 2-Chlorotrityl Resin Check_DKP->Use_2ClTrt Yes Use_Dipeptide Incorporate as Dipeptide Check_DKP->Use_Dipeptide Yes Resolve Racemization Minimized Change_Reagent->Resolve Avoid_HOBt->Resolve Lower_Temp->Resolve Use_2ClTrt->Resolve Use_Dipeptide->Resolve

Caption: Troubleshooting Workflow for Proline Racemization.

References

strategies to avoid low yield in labeled peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Labeled Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to low yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in labeled peptide synthesis?

Low yields in labeled peptide synthesis can stem from several factors throughout the synthesis and purification process. The most common culprits include incomplete coupling of amino acids or the label, incomplete deprotection of the Fmoc group, peptide aggregation on the resin, and side reactions.[1][2][3] Additionally, issues such as poor resin swelling, suboptimal reagent quality, and challenges during the final cleavage and purification steps can significantly impact the final yield.[1][2]

Q2: How does the choice of coupling reagent affect the yield of labeled peptides?

The selection of a coupling reagent is critical for achieving high yields. Reagents like HATU, HCTU, and PyBOP are highly efficient and can improve coupling efficiency, especially for challenging sequences or when attaching bulky labels.[4][5][6] For instance, while conventional coupling agents like HBTU and HATU can sometimes provide poor yields for certain fluorescent labels, the use of pentafluorophenol (PFP) esters has been shown to be a more efficient strategy for labeling primary amines.[5][6] For secondary amines, HATU and PyBOP remain highly effective.[5][6]

Q3: Can the properties of the peptide sequence itself lead to low yields?

Yes, the intrinsic properties of the peptide sequence play a significant role. Peptides containing long chains of hydrophobic amino acids are prone to aggregation, which can hinder reaction kinetics and lead to incomplete synthesis.[2][7] Sequences with repeating amino acid residues or "difficult" residues like cysteine and proline can also present challenges.[2][8] The formation of secondary structures, such as β-sheets, on the solid support can also lead to a drastic drop in synthesis yield.[7]

Q4: What is "double coupling" and when should it be used?

Double coupling is the process of repeating the coupling step with fresh reagents to ensure the complete incorporation of an amino acid.[1] This technique is particularly useful for overcoming difficult couplings, such as after a proline residue, when coupling bulky amino acids like arginine, or when adding multiple identical amino acids in a row.[8] It helps to minimize deletion sequences and increase the overall yield and purity of the final peptide.[8]

Q5: How can I minimize peptide aggregation during synthesis?

Several strategies can be employed to minimize aggregation. These include:

  • Incorporating solubilizing agents: Chaotropic salts or detergents can be added to disrupt hydrophobic interactions.[2][9]

  • Using microwave-assisted synthesis: Microwave energy can accelerate synthesis and reduce aggregation.[2]

  • Employing pseudoproline dipeptides: These can be used to disrupt the formation of secondary structures.[2]

  • Optimizing the solvent system: Using a mixture of solvents like DCM/DMF/NMP may improve solubility.[9]

Troubleshooting Guides

Issue 1: Low or No Target Peptide Detected Post-Synthesis

Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude product shows a very low peak or no peak at the expected mass of the labeled peptide.

Potential Cause Troubleshooting Step Recommended Action
Incomplete Coupling 1. Review the coupling chemistry used. 2. Check the quality and concentration of reagents.- For difficult sequences or labels, switch to a more efficient coupling reagent like HATU or PyBOP.[4][5] - Implement a "double coupling" strategy for problematic residues.[1][8] - Ensure amino acid and coupling reagent solutions are at an optimal concentration (e.g., 0.5 M).[8]
Incomplete Deprotection Perform a Kaiser test after the deprotection step.- If the test is positive (blue beads), repeat the deprotection step. - Optimize the deprotection reagent formulation, for instance, by adding additives to the piperidine/DMF solution.[4]
Peptide Aggregation The peptide sequence is highly hydrophobic.- Synthesize the peptide at a lower concentration.[2] - Incorporate solubilizing tags or use a PEG-based resin.[2][10] - Use microwave-assisted synthesis to disrupt intermolecular interactions.[2]
Poor Resin Swelling The solid support is not adequately prepared.- Ensure the resin is pre-swollen in an appropriate solvent (e.g., DCM) for at least 30 minutes before synthesis.[1]
Issue 2: Presence of Multiple Impurities in the Crude Product

Symptom: The HPLC chromatogram shows multiple peaks, indicating the presence of deletion sequences, truncated peptides, or other byproducts.

Potential Cause Troubleshooting Step Recommended Action
Side Reactions Review the amino acid sequence and cleavage conditions.- For sequences containing aspartic acid, be aware of aspartimide formation and consider using protective groups or optimized cleavage conditions to minimize it.[8] - Ensure complete removal of residual piperidine or TFA to avoid side reactions.[1]
Incomplete Reactions Analyze the mass of major impurity peaks.- If major impurities correspond to deletion sequences, identify the difficult coupling step and apply a double coupling protocol.[8]
Degradation during Cleavage The peptide is exposed to cleavage reagents for too long.- Optimize the cleavage time and use scavengers in the cleavage cocktail to protect sensitive residues.[1]
Contaminated Reagents Check the purity of amino acids and solvents.- Use high-purity (≥99%) reagents and anhydrous solvents to prevent hydrolysis and other side reactions.[1][2]

Experimental Protocols

Protocol 1: Double Coupling for a Difficult Amino Acid Residue

This protocol describes the steps for performing a double coupling during solid-phase peptide synthesis (SPPS) when a difficult coupling is anticipated.

  • Initial Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group, perform the first coupling of the problematic amino acid using your standard activation and coupling protocol (e.g., using HBTU/DIEA).

    • Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of the same amino acid and coupling reagents.

    • Add the fresh coupling mixture to the reaction vessel.

    • Allow the second coupling reaction to proceed for an additional 1-2 hours.

  • Final Washing:

    • Drain the reaction vessel and wash the resin extensively with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step.

  • Verification (Optional):

    • A small sample of the resin can be taken for a Kaiser test to confirm the absence of free amines, indicating a complete coupling.

Protocol 2: On-Resin Labeling with a Fluorescent Dye

This protocol outlines a general procedure for labeling a peptide with a fluorescent dye on the solid support.

  • Peptide Synthesis:

    • Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS.

    • If site-specific labeling is desired, use an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Dde)-OH).[11][12][13][14]

  • Orthogonal Deprotection:

    • Once the peptide chain is assembled, selectively remove the orthogonal protecting group (e.g., treat the Dde group with 2% hydrazine in DMF).

    • Wash the resin thoroughly with DMF.

  • Dye Coupling:

    • Dissolve the fluorescent dye (e.g., FAM, Rhodamine B) and a suitable coupling agent (e.g., HATU, PyBOP, or a pre-activated PFP ester of the dye) in an appropriate solvent (e.g., DMF or a DMF/DMSO mixture).[5][6][14]

    • Add the activated dye solution to the resin.

    • Allow the coupling reaction to proceed, potentially overnight, to ensure complete labeling.[14]

  • Washing:

    • Wash the resin extensively with DMF and DCM to remove any unreacted dye and coupling reagents.

  • Cleavage and Deprotection:

    • Cleave the labeled peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification:

    • Purify the crude labeled peptide using reverse-phase HPLC.

Visual Guides

Troubleshooting_Low_Yield start Low Yield Detected check_coupling Incomplete Coupling? start->check_coupling check_deprotection Incomplete Deprotection? check_coupling->check_deprotection No sol_coupling Optimize Coupling: - Use HATU/PyBOP - Double Couple - Increase Concentration check_coupling->sol_coupling Yes check_aggregation Peptide Aggregation? check_deprotection->check_aggregation No sol_deprotection Optimize Deprotection: - Repeat Step - Use Additives check_deprotection->sol_deprotection Yes check_reagents Reagent Quality Issue? check_aggregation->check_reagents No sol_aggregation Address Aggregation: - Use Solubilizing Agents - Microwave Synthesis - PEG Resin check_aggregation->sol_aggregation Yes sol_reagents Improve Reagents: - Use High-Purity Reagents - Use Anhydrous Solvents check_reagents->sol_reagents Yes end_point Improved Yield check_reagents->end_point No sol_coupling->end_point sol_deprotection->end_point sol_aggregation->end_point sol_reagents->end_point

Caption: Troubleshooting workflow for low yield in peptide synthesis.

Labeled_Peptide_Synthesis_Workflow resin_prep 1. Resin Preparation (Swelling) spps_cycle 2. Fmoc-SPPS Cycles (Deprotection & Coupling) resin_prep->spps_cycle labeling 3. On-Resin Labeling (Orthogonal Deprotection & Label Coupling) spps_cycle->labeling cleavage 4. Cleavage & Global Deprotection labeling->cleavage purification 5. HPLC Purification cleavage->purification analysis 6. QC Analysis (HPLC & MS) purification->analysis

Caption: General workflow for labeled peptide synthesis.

References

Technical Support Center: Real-Time Monitoring of Fmoc-Pro-OH-¹³C₅,¹⁵N Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N in real-time during solid-phase peptide synthesis (SPPS). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating Fmoc-Pro-OH, and does isotopic labeling with ¹³C₅,¹⁵N affect this?

A1: The main challenge with Fmoc-Pro-OH incorporation is its secondary amine structure, which can lead to slower and less efficient coupling reactions compared to primary amino acids.[1] This can result in deletion sequences where the proline is not incorporated. Isotopic labeling with ¹³C₅,¹⁵N does not significantly alter the chemical reactivity of the proline residue.[1] Therefore, the challenges associated with proline coupling remain.

Q2: How can I monitor the incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N in real-time?

A2: Real-time monitoring of SPPS can be achieved through several process analytical technologies (PAT). One common method is monitoring the UV absorbance of the Fmoc deprotection solution, which indicates the successful completion of the previous coupling step.[2] Newer techniques like monitoring changes in resin bed volume in a variable bed flow reactor or tracking the refractive index of the reaction solution can provide direct, real-time feedback on the progress of the coupling reaction itself.[3]

Q3: What is the expected mass shift when Fmoc-Pro-OH-¹³C₅,¹⁵N is successfully incorporated?

A3: The incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N will result in a mass increase of 6 Da compared to the incorporation of unlabeled Fmoc-Pro-OH. This is due to the five ¹³C atoms (a +5 Da shift from ¹²C) and one ¹⁵N atom (a +1 Da shift from ¹⁴N).[4] This mass shift is readily detectable by mass spectrometry.

Q4: Can I use standard coupling reagents for Fmoc-Pro-OH-¹³C₅,¹⁵N?

A4: Yes, standard coupling reagents such as HBTU, HATU, and DIC can be used. However, due to the often-sluggish kinetics of proline coupling, it is advisable to use a more potent activator like HATU or to increase the coupling time and reagent concentration.[1]

Q5: What are the common side reactions associated with proline incorporation?

A5: A common side reaction, especially when proline is at the C-terminus of a dipeptide, is the formation of diketopiperazine.[5] This can lead to the cleavage of the dipeptide from the resin. Using a 2-chlorotrityl resin can help mitigate this issue.[5] Additionally, incomplete coupling can lead to deletion sequences.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Incorporation Efficiency of Fmoc-Pro-OH-¹³C₅,¹⁵N - Insufficient coupling time.- Low concentration of reagents.- Inefficient coupling reagent.- Increase the coupling time.- Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[1]- Use a more potent coupling reagent like HATU.- Perform a double coupling.[1]
Presence of Deletion Sequences in Final Peptide - Incomplete Fmoc deprotection of the preceding amino acid.- Incomplete coupling of Fmoc-Pro-OH-¹³C₅,¹⁵N.- Ensure complete Fmoc deprotection by monitoring UV absorbance of the piperidine solution.- Implement a capping step with acetic anhydride after the proline coupling to block any unreacted amino groups.
Difficulty in Detecting Mass Shift in Mass Spectrometry - Low incorporation of the labeled proline.- Issues with mass spectrometer resolution or calibration.- Optimize coupling conditions to ensure high incorporation efficiency.- Verify mass spectrometer performance with a known standard.- Use high-resolution mass spectrometry to clearly distinguish the isotopic peaks.[6]
Diketopiperazine Formation - Proline is the second amino acid in the sequence, especially on a Wang resin.- Use a 2-chlorotrityl resin for the synthesis.[5]- Couple the first two amino acids as a dipeptide.

Experimental Protocols

Real-Time Monitoring of Fmoc-Pro-OH-¹³C₅,¹⁵N Incorporation using UV-Vis Spectroscopy

This protocol outlines the steps for solid-phase peptide synthesis with a focus on monitoring the incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Pro-OH-¹³C₅,¹⁵N

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Automated peptide synthesizer with an in-line UV-Vis detector

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Continuously monitor the UV absorbance of the effluent at 301 nm.

    • The reaction is complete when the absorbance returns to baseline, indicating complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Pro-OH-¹³C₅,¹⁵N:

    • Pre-activate a solution of Fmoc-Pro-OH-¹³C₅,¹⁵N (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, a longer time or a second coupling may be necessary.[1]

  • Real-Time Monitoring (Indirect): After the coupling step, proceed to the next Fmoc deprotection. A strong UV signal during this deprotection indicates that the Fmoc-Pro-OH-¹³C₅,¹⁵N was successfully coupled in the previous step.

  • Washing: Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2-6 for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent.

    • Analyze by HPLC to determine purity.

    • Analyze by mass spectrometry to confirm the correct mass, including the +6 Da shift from the incorporated Fmoc-Pro-OH-¹³C₅,¹⁵N.

Quantitative Data

Table 1: Representative Coupling Efficiencies of Fmoc-Amino Acids

Amino AcidCoupling Time (min)Coupling ReagentCrude Purity (%)
Fmoc-Gly-OH5HCTU90.84
Fmoc-Leu-OH5HCTU88.52
Fmoc-Pro-OH 40 TBTU >90 (sequence dependent) [7]
Fmoc-Arg(Pbf)-OH10HCTU85.23

Note: Data is representative and can vary based on the specific peptide sequence and synthesis conditions. Proline coupling often requires longer reaction times or more potent activators to achieve high efficiency.[7][8]

Table 2: Expected Mass Shifts for Isotopically Labeled Proline

Labeled Amino AcidIsotopic CompositionMass Shift (Da)
Fmoc-Pro-OHNatural Abundance0
Fmoc-Pro-OH-¹³C₅,¹⁵N 5 x ¹³C, 1 x ¹⁵N +6 [4]

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect Next Cycle Cleave Cleave and Deprotect (TFA Cocktail) Repeat->Cleave Final Cycle Analyze Analyze Peptide (HPLC, MS) Cleave->Analyze Monitoring_Loop cluster_SPPS SPPS Cycle cluster_Monitoring Real-Time Monitoring Deprotection Fmoc Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Next Amino Acid Monitor Monitor Reaction (UV-Vis, Refractive Index, etc.) Coupling->Monitor Analyze Analyze Data Monitor->Analyze Decision Coupling Complete? Analyze->Decision Decision->Deprotection Yes Decision->Coupling No (e.g., Recouple) Troubleshooting_Proline Start Incomplete Proline Incorporation (Detected by MS or real-time monitoring) CheckTime Was coupling time sufficient? Start->CheckTime CheckReagent Was coupling reagent potent enough? CheckTime->CheckReagent Yes IncreaseTime Increase Coupling Time CheckTime->IncreaseTime No CheckConc Were reagent concentrations adequate? CheckReagent->CheckConc Yes ChangeReagent Switch to a more potent reagent (e.g., HATU) CheckReagent->ChangeReagent No DoubleCouple Perform a Double Coupling CheckConc->DoubleCouple Yes IncreaseConc Increase reagent concentrations CheckConc->IncreaseConc No IncreaseTime->DoubleCouple

References

Validation & Comparative

The Gold Standard: Validating Mass Spectrometry Data with 13C and 15N Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of mass spectrometry, the quest for accurate and reproducible quantitative data is paramount. Whether delineating complex biological pathways, identifying biomarkers, or developing novel therapeutics, the reliability of analytical measurements is non-negotiable. The use of internal standards is a cornerstone of robust quantitative mass spectrometry, and among the various options, stable isotope-labeled (SIL) internal standards, particularly those incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have emerged as the gold standard.

This guide provides an objective comparison of mass spectrometry data validation using ¹³C and ¹⁵N internal standards against other methods. It delves into the supporting experimental data that underscores their superiority in mitigating experimental variability and enhancing data quality.

The Critical Role of Internal Standards

Internal standards are essential for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] These variations, which include matrix effects, ionization suppression or enhancement, and inconsistencies in sample handling, can significantly impact the accuracy and precision of quantitative results. An ideal internal standard closely mimics the physicochemical properties of the analyte of interest, co-eluting and co-ionizing with it, thereby experiencing and correcting for the same experimental variations.

Why ¹³C and ¹⁵N Labeled Standards Excel

Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavier, non-radioactive isotopes, are chemically identical to the analyte. This near-perfect analogy makes them the most effective tools for normalization in mass spectrometry.

Key Advantages of ¹³C and ¹⁵N Internal Standards:

  • Chemical and Physical Equivalence: ¹³C and ¹⁵N labeled standards have virtually identical chemical and physical properties to their unlabeled counterparts. This ensures they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.

  • Co-elution with Analyte: Due to their identical chemical structure, SIL internal standards co-elute with the target analyte, ensuring they are subjected to the same matrix effects at the same time.

  • Minimal Isotopic Effects: Compared to deuterium (²H) labeling, the heavier isotopes ¹³C and ¹⁵N induce minimal chromatographic shifts, ensuring a more accurate representation of the analyte's behavior.

  • High Stability: The carbon-carbon and carbon-nitrogen bonds are exceptionally stable, preventing the loss or exchange of the isotopic label during sample processing and analysis.

Quantitative Performance: A Head-to-Head Comparison

The true measure of an internal standard's utility lies in its ability to improve the precision and accuracy of quantitative measurements. The data overwhelmingly supports the use of ¹³C and ¹⁵N stable isotope-labeled internal standards over other methods, such as using a structural analogue or no internal standard at all.

A study comparing different internal standardization strategies for the quantitative analysis of the tubulin inhibitor D-24851 by LC-MS/MS clearly demonstrates the superior performance of a stable isotope-labeled internal standard.[2]

Table 1: Comparison of Accuracy and Precision with Different Internal Standards [2]

Concentration (ng/mL)Analogous Internal StandardNo Internal StandardSIL Internal Standard
Accuracy (%) Precision (%) Accuracy (%)
1 95.210.585.1
2 96.18.988.3
5 97.57.192.4
10 98.26.595.6
20 99.15.898.2
50 101.24.5103.4
100 102.53.9105.8

The data unequivocally shows that the use of a Stable Isotope Labeled (SIL) internal standard results in significantly better accuracy (closer to 100%) and precision (lower coefficient of variation) across the entire concentration range compared to using an analogous internal standard or no internal standard at all.

¹³C vs. ¹⁵N: Which to Choose?

Both ¹³C and ¹⁵N are excellent choices for stable isotope labeling. The decision of which to use often depends on the specific application, the molecular structure of the analyte, and synthetic feasibility.

Table 2: Comparison of ¹³C and ¹⁵N Labeled Internal Standards

Feature¹³C (Carbon-13)¹⁵N (Nitrogen-15)
Natural Abundance ~1.1%~0.37%
Mass Shift per Atom +1 Da+1 Da
Typical Applications Broad applicability in metabolomics, proteomics, and small molecule analysis. Often easier to introduce multiple labels for a larger mass shift.Particularly useful in proteomics and nucleic acid analysis due to the prevalence of nitrogen. Lower natural abundance can lead to cleaner mass spectra.
Considerations Higher natural abundance can sometimes lead to a slightly more complex isotopic cluster for the unlabeled analyte.Synthesis of ¹⁵N-labeled compounds can sometimes be more challenging and costly.

In many cases, dual labeling with both ¹³C and ¹⁵N is employed to achieve a larger mass shift, which is particularly beneficial in complex matrices to move the internal standard's signal away from any potential interferences.

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized workflow for using ¹³C or ¹⁵N internal standards in a quantitative mass spectrometry experiment. Specific parameters will need to be optimized for the analyte and matrix of interest.

Sample Preparation
  • Thawing and Aliquoting: Thaw biological samples (e.g., plasma, tissue homogenate) on ice. Aliquot the required volume for analysis.

  • Spiking with Internal Standard: Add a known amount of the ¹³C or ¹⁵N labeled internal standard solution to each sample, calibrator, and quality control (QC) sample at the earliest stage of the preparation. The concentration of the internal standard should be in the mid-range of the calibration curve.

  • Protein Precipitation/Extraction: For biological matrices, perform protein precipitation (e.g., with acetonitrile or methanol) or liquid-liquid extraction to remove interfering macromolecules. Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS system (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto an appropriate HPLC or UPLC column. Develop a gradient elution method to achieve good separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for triple quadrupole instruments, or in high-resolution full scan mode for Orbitrap or TOF instruments.

    • MRM/SRM: Define specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • High-Resolution MS: Extract the exact mass-to-charge ratios (m/z) for the analyte and the internal standard.

  • Data Acquisition: Acquire data across the entire chromatographic run.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for both the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.

  • Calibration Curve Generation: Plot the response ratio of the calibrators against their known concentrations. Perform a linear regression to generate a calibration curve.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their response ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows and logical relationships in validating mass spectrometry data with stable isotope-labeled internal standards.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification Sample Biological Sample Spike Spike with ¹³C/¹⁵N Internal Standard Sample->Spike Extract Extraction/ Protein Precipitation Spike->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM/HRMS) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Response Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Determine Analyte Concentration Calibration->Quantification

Caption: Experimental workflow for quantitative mass spectrometry using stable isotope-labeled internal standards.

Logic_Diagram Logical relationship demonstrating how internal standards correct for analytical variability. cluster_Process Analytical Process cluster_Correction Correction for Variability cluster_Result Final Result Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS ¹³C/¹⁵N Internal Standard IS->SamplePrep LC_Sep LC Separation SamplePrep->LC_Sep Ionization Ionization LC_Sep->Ionization Correction Ratio of Analyte to IS Corrects for Variations Ionization->Correction Result Accurate & Precise Quantification Correction->Result

Caption: Logical diagram illustrating the principle of internal standard correction in mass spectrometry.

Conclusion

The use of ¹³C and ¹⁵N stable isotope-labeled internal standards represents the pinnacle of quantitative accuracy and precision in mass spectrometry. Their ability to faithfully mimic the behavior of the target analyte throughout the entire analytical process provides a level of data reliability that is unmatched by other standardization techniques. For researchers, scientists, and drug development professionals, the adoption of this gold standard methodology is a critical step towards generating robust, reproducible, and defensible quantitative data, ultimately accelerating scientific discovery and therapeutic innovation.

References

Labeled Amino Acids vs. Metabolic Labeling: A Cost-Benefit Analysis for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, choosing the right quantitative proteomics strategy is paramount for generating high-quality, reproducible data. This guide provides a comprehensive cost-benefit analysis of two widely used metabolic labeling techniques: the use of labeled amino acids, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and broader metabolic labeling with isotopically enriched media.

Metabolic labeling introduces stable isotopes into proteins in vivo, allowing for the direct comparison of protein abundance between different experimental conditions with high accuracy. The key distinction between the two methods lies in the labeling agent: SILAC utilizes specific amino acids containing heavy isotopes, while general metabolic labeling employs media where a common element, like nitrogen, is entirely replaced with a heavy isotope (e.g., ¹⁵N). This fundamental difference has significant implications for experimental design, cost, and the types of biological questions that can be addressed.

At a Glance: Labeled Amino Acids vs. Metabolic Labeling

FeatureLabeled Amino Acids (e.g., SILAC)Metabolic Labeling (e.g., ¹⁵N)
Principle Incorporation of specific "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) into newly synthesized proteins.[1][2]Incorporation of a heavy isotope of a ubiquitous element (e.g., ¹⁵N from ¹⁵NH₄Cl) into all newly synthesized biomolecules containing that element.
Specificity Labeling occurs only at specific amino acid residues.Non-specific labeling of all molecules containing the isotope.
Labeling Efficiency Typically requires several cell doublings for near-complete incorporation.[3][4]Can also require multiple cell divisions for complete labeling.
Accuracy & Precision High accuracy and precision due to early-stage sample mixing.[5][6]High accuracy and precision, also benefits from early sample mixing.[7]
Cost High cost of isotopically labeled amino acids and specialized media.[2]Generally lower cost for the isotopic source (e.g., ¹⁵NH₄Cl) compared to labeled amino acids.
Multiplexing Standard SILAC is typically limited to 2-3 plex experiments, though variations exist.[2]Typically 2-plex experiments (heavy vs. light).
Applicability Primarily for cultured cells that can be metabolically labeled.[2] Not directly applicable to clinical tissue samples.[2]Applicable to a wide range of organisms, including bacteria, yeast, and plants.
Data Analysis Relatively straightforward, with distinct mass shifts for labeled peptides.Can be more complex due to labeling of all nitrogen-containing compounds.

Cost-Benefit Deep Dive

Cost Analysis

The primary cost driver for labeled amino acid techniques like SILAC is the price of the stable isotope-labeled amino acids and the corresponding deficient media.[2] In contrast, the cost of the isotopic source for general metabolic labeling, such as ¹⁵NH₄Cl for ¹⁵N labeling, is generally lower. However, the overall cost of a proteomics experiment is multi-faceted and includes cell culture reagents, mass spectrometry analysis time, and data analysis expertise.

Cost ComponentLabeled Amino Acids (SILAC)Metabolic Labeling (¹⁵N)Notes
Labeling Reagents HighModerateSILAC amino acids and deficient media are specialty items. ¹⁵N salts are comparatively cheaper.
Cell Culture Media High (Specialized deficient media)Moderate to High (Minimal media preparation)SILAC requires specific amino acid-dropout media. ¹⁵N labeling often uses defined minimal media.
Mass Spectrometry HighHighInstrument time is a major expense for both methods, with hourly rates ranging from approximately $90 to $110.[8] A full analysis can cost several hundred dollars per sample.[9][10]
Data Analysis ModerateModerate to HighWhile both require specialized software, the non-specific nature of ¹⁵N labeling can sometimes add complexity to data interpretation.
Benefit Analysis

Labeled Amino Acids (SILAC): Precision and Clarity in Cell Culture

The major advantage of SILAC lies in its high precision and the clarity of its results. By labeling only specific amino acids, the mass shift in the mass spectrum is well-defined and easily interpretable. This method is particularly powerful for studying dynamic cellular processes in cultured cells, such as signal transduction pathways. For instance, SILAC has been successfully used to analyze the EGFR signaling network, revealing dynamic changes in protein phosphorylation upon inhibitor treatment.[5][11] The ability to mix cell populations at a very early stage in the experimental workflow minimizes sample handling variability, leading to highly reproducible quantification.[6]

Metabolic Labeling (¹⁵N): Versatility Across Organisms

The key benefit of general metabolic labeling is its versatility. The use of a universally incorporated isotopic label like ¹⁵N allows for the quantitative analysis of the proteome in a wide array of organisms, including bacteria and yeast, where SILAC might be more challenging to implement.[12] This makes it a valuable tool for fundamental research in microbiology and biotechnology.

Experimental Protocols

Labeled Amino Acid Protocol: SILAC for Mammalian Cells

This protocol provides a general workflow for a two-plex SILAC experiment in mammalian cells.

1. Adaptation Phase:

  • Culture two populations of cells in parallel.

  • For the "heavy" population, use SILAC-specific medium deficient in L-lysine and L-arginine, supplemented with "heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine.

  • For the "light" population, use the same deficient medium supplemented with normal ("light") L-lysine and L-arginine.

  • Subculture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[3][4]

2. Experimental Phase:

  • Once labeling is complete, apply the experimental treatment to the "heavy" cell population, while the "light" population serves as the control.

  • Harvest the cells from both populations.

3. Sample Preparation and Analysis:

  • Combine equal numbers of cells (or equal amounts of protein) from the "heavy" and "light" populations.

  • Lyse the combined cell pellet and extract the proteins.

  • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • Analyze the resulting peptide mixture using LC-MS/MS.

  • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra.

Metabolic Labeling Protocol: ¹⁵N Labeling in E. coli

This protocol outlines a general procedure for ¹⁵N labeling of proteins expressed in E. coli.

1. Media Preparation:

  • Prepare a minimal medium (e.g., M9 minimal medium).

  • For the "heavy" medium, use ¹⁵NH₄Cl as the sole nitrogen source.

  • For the "light" medium, use standard ¹⁴NH₄Cl.

2. Cell Culture and Induction:

  • Grow a starter culture of the E. coli strain containing the plasmid for the protein of interest in the "light" minimal medium.

  • Inoculate the large-scale "heavy" and "light" cultures with the starter culture.

  • Grow the cultures to the desired optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Continue to grow the cultures for several hours to allow for protein expression and incorporation of the ¹⁵N label.

3. Sample Preparation and Analysis:

  • Harvest the cells from both cultures by centrifugation.

  • Combine equal amounts of cells from the "heavy" and "light" cultures.

  • Proceed with protein extraction, digestion, and LC-MS/MS analysis as described in the SILAC protocol.

  • Determine the relative protein abundance by comparing the isotopic envelopes of the ¹⁵N-labeled and ¹⁴N-unlabeled peptides.

Visualizing the Workflow and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_silac Labeled Amino Acid Workflow (SILAC) cluster_15n Metabolic Labeling Workflow (¹⁵N) silac_culture_light Culture 'Light' Cells (Normal Amino Acids) silac_combine Combine Cell Populations silac_culture_light->silac_combine silac_culture_heavy Culture 'Heavy' Cells ('Heavy' Amino Acids) silac_treatment Experimental Treatment silac_culture_heavy->silac_treatment silac_treatment->silac_combine silac_lysis Cell Lysis & Protein Extraction silac_combine->silac_lysis silac_digest Protein Digestion (Trypsin) silac_lysis->silac_digest silac_lcms LC-MS/MS Analysis silac_digest->silac_lcms silac_data Data Analysis (Quantification of Heavy/Light Ratios) silac_lcms->silac_data n15_culture_light Culture Cells in ¹⁴N Medium n15_combine Combine Cell Populations n15_culture_light->n15_combine n15_culture_heavy Culture Cells in ¹⁵N Medium n15_treatment Experimental Treatment n15_culture_heavy->n15_treatment n15_treatment->n15_combine n15_lysis Cell Lysis & Protein Extraction n15_combine->n15_lysis n15_digest Protein Digestion (Trypsin) n15_lysis->n15_digest n15_lcms LC-MS/MS Analysis n15_digest->n15_lcms n15_data Data Analysis (Quantification of Isotopic Envelopes) n15_lcms->n15_data

Caption: Comparative experimental workflows for labeled amino acid (SILAC) and metabolic labeling (¹⁵N) techniques.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: A simplified representation of the EGFR signaling pathway, a common target of SILAC-based proteomics studies.

Conclusion: Making the Right Choice

The decision between using labeled amino acids and general metabolic labeling hinges on the specific research question, the model organism, and budgetary constraints.

  • For researchers working with cultured mammalian cells and investigating specific cellular pathways with a need for the highest quantitative precision, SILAC is often the gold standard. Its higher cost is justified by the clarity and reproducibility of the data.

  • For scientists working with a broader range of organisms, such as bacteria or yeast, or when the cost of labeled amino acids is prohibitive, ¹⁵N metabolic labeling offers a robust and versatile alternative.

Ultimately, a thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will empower researchers to design more effective and cost-efficient quantitative proteomics experiments, accelerating the pace of discovery in basic research and drug development.

References

A Researcher's Guide to Validating NMR Protein Structures with Site-Specific Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy of protein structures determined by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Site-specific labeling has emerged as a powerful strategy to enhance the quality and validation of these structures. This guide provides an objective comparison of NMR protein structure validation using site-specific labeling with other alternatives, supported by experimental data and detailed methodologies.

The validation of a protein's three-dimensional structure is a critical step in understanding its function and in structure-based drug design. While NMR spectroscopy is a versatile tool for determining the structures of proteins in solution, the resulting models must be rigorously validated. Site-specific incorporation of isotopic labels or paramagnetic probes provides unique and precise restraints that can significantly improve the accuracy and confidence in the determined structure.

Enhancing NMR Structure Validation with Site-Specific Labeling

Site-specific labeling strategies introduce specific NMR-active nuclei or probes at defined positions within the protein. This approach simplifies complex spectra, provides long-range structural information, and allows for targeted validation of specific regions of the protein. Key methods include:

  • Isotopic Labeling (¹⁵N, ¹³C): Incorporating ¹⁵N and ¹³C isotopes at specific amino acid types or even at specific atomic positions within an amino acid provides unambiguous assignment of signals and enables the measurement of precise local and long-range distance and dihedral angle restraints.[1][2][3][4] This is particularly powerful for large proteins where spectral overlap is a major challenge.[2][3]

  • Paramagnetic Lanthanide Labeling: The introduction of a paramagnetic lanthanide ion at a specific site in the protein induces paramagnetic effects, such as pseudocontact shifts (PCS) and residual dipolar couplings (RDC).[5][6][7][8][9] These effects provide long-range distance and orientational information that is highly valuable for validating the global fold of the protein and for studying protein-ligand complexes.[5][6][7]

  • Methyl-TROSY NMR: For large proteins (>30 kDa), specific labeling of methyl groups in Isoleucine, Leucine, and Valine (ILV) residues, combined with Transverse Relaxation-Optimized Spectroscopy (TROSY), provides high-resolution spectra with enhanced sensitivity.[10][11][12][13][14][15] This allows for the validation of the structure of the hydrophobic core and for studying the dynamics of large macromolecular assemblies.[11][12][14]

  • Unnatural Amino Acids: The incorporation of unnatural amino acids with unique NMR signatures (e.g., fluorinated amino acids) at specific sites offers a powerful tool for probing local environment and structural changes upon ligand binding.[16]

Comparative Analysis of Validation Techniques

The choice of a validation method depends on several factors, including the size of the protein, the resolution required, and the specific scientific question being addressed. The following table summarizes the key performance metrics of different validation approaches.

Validation MethodPrincipleProtein Size LimitResolutionKey AdvantagesKey Limitations
Site-Specific Isotopic Labeling Introduction of ¹⁵N/¹³C at specific sites to generate unambiguous restraints.[1]Up to ~50 kDa for full labeling; larger with segmental or sparse labeling.[17]High (atomic level)Simplifies spectra, enables precise distance/angle measurements, allows targeted validation.[3]Can be costly and labor-intensive; may require optimization of expression systems.[4]
Paramagnetic Lanthanide Labeling Utilizes pseudocontact shifts (PCS) and residual dipolar couplings (RDC) from a site-specifically introduced lanthanide ion.[6][8]Can be applied to large proteins and complexes (>100 kDa).Medium to HighProvides long-range structural information (up to 40 Å), excellent for validating global fold and protein-protein/ligand interactions.[9]Requires a suitable site for lanthanide tagging; the tag itself can potentially perturb the structure.
Methyl-TROSY NMR Specific ¹H,¹³C-labeling of methyl groups in a deuterated background, combined with TROSY experiments.[10][11][14]Applicable to very large proteins and complexes (up to 1 MDa).[14]High for methyl groupsHigh sensitivity and resolution for large systems, excellent for probing the hydrophobic core and dynamics.[11][14]Provides information only on methyl-containing residues; requires extensive deuteration.[12]
Conventional NMR (Uniform Labeling) Structure determination and validation based on restraints from uniformly ¹⁵N/¹³C labeled protein.[18]Generally limited to proteins < 30 kDa.[19]HighProvides a global set of restraints for the entire protein.Suffers from spectral overlap and signal broadening in larger proteins.
X-ray Crystallography Determination of the crystal structure to compare with the NMR model.No theoretical size limit, but requires well-diffracting crystals.Very High (atomic level)Provides a high-resolution static picture of the protein structure.Crystal packing forces can influence conformation; not all proteins crystallize.[20]
Computational Validation Tools Software packages (e.g., PROCHECK-NMR, PSVS, MolProbity) that assess the geometric quality of the structure based on known protein chemistry.Applicable to any structure.N/AFast and provides a statistical evaluation of the model's quality.Does not directly validate against experimental data; can be insensitive to subtle errors in the fold.[21]

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for the successful application of these validation techniques. Below are generalized workflows for key methods.

Workflow for Site-Specific Isotopic Labeling and NMR Validation

G Workflow for Site-Specific Isotopic Labeling cluster_0 Protein Expression and Labeling cluster_1 NMR Data Acquisition cluster_2 Structure Calculation and Validation A Gene of Interest in Expression Vector B E. coli Expression A->B C Growth in Minimal Media B->C D Addition of Labeled Amino Acids or Precursors C->D E Protein Purification D->E F NMR Sample Preparation E->F G Multidimensional NMR Experiments (e.g., NOESY, HSQC) F->G H Resonance Assignment G->H I Generation of Distance and Dihedral Restraints H->I J Structure Calculation I->J K Ensemble of Structures J->K L Validation against Experimental Data and Geometric Quality Checks K->L G Workflow for Paramagnetic Lanthanide Labeling cluster_0 Protein Preparation cluster_1 NMR Data Acquisition cluster_2 Structure Validation A Express and Purify Protein B Introduce Lanthanide-Binding Tag (LBT) via Mutagenesis A->B C Express and Purify Tagged Protein B->C D Prepare Diamagnetic (Lu³⁺) and Paramagnetic (e.g., Tm³⁺, Dy³⁺) Samples C->D E Acquire 2D ¹H-¹⁵N HSQC Spectra D->E F Measure Pseudocontact Shifts (PCS) E->F G Fit PCS to Initial Structural Model F->G H Refine Structure based on PCS Restraints G->H I Validate Refined Structure H->I G Decision Tree for Validation Strategy A Protein Size B < 30 kDa A->B C 30-80 kDa A->C D > 80 kDa A->D E Conventional NMR (Uniform Labeling) B->E Standard F Site-Specific Isotopic Labeling B->F For specific regions C->F G Paramagnetic Lanthanide Labeling C->G For global fold D->G For global fold H Methyl-TROSY NMR D->H I Computational Validation E->I Always F->I Always G->I Always H->I Always

References

A Researcher's Guide to Cross-Validation of Quantitative Proteomics Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust cross-validation of quantitative proteomics data is paramount for ensuring the accuracy and reliability of experimental findings. This guide provides an objective comparison of common quantitative proteomics methods, supported by experimental data, detailed methodologies, and a discussion on orthogonal validation techniques.

Quantitative Proteomics Methodologies: A Comparative Overview

The selection of a quantitative proteomics strategy is a critical decision that influences the depth, precision, and accuracy of a study. The three most prevalent approaches are Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA), and Tandem Mass Tag (TMT) labeling. Each method presents a unique set of advantages and limitations.

Performance Metrics

The following tables summarize key performance metrics for DDA, DIA, and TMT, based on data from comparative studies. It is important to note that these values can vary depending on the sample type, instrumentation, and data analysis software used.

Metric Data-Dependent Acquisition (DDA) Data-Independent Acquisition (DIA/SWATH) Tandem Mass Tag (TMT) Source(s)
Protein Identifications GoodHighVery High (15-20% more than DIA)[1][2]
Peptide Identifications ModerateHigh (231% more per minute than DDA)High[1]
Quantitative Precision (CV%) Higher varianceGoodSlightly better than DIA[2][3]
Quantitative Accuracy ModerateBetter than TMTGood[2][3]
Reproducibility Lower due to stochastic precursor selectionHigh (15-20% increase in reproducible peptide IDs over DDA)High[4]
Throughput HighHighHigh (multiplexing up to 18 samples)[3]
Cost Lower (label-free)Lower (label-free)Higher (reagent costs)[1]
Key Characteristics
Characteristic Data-Dependent Acquisition (DDA) Data-Independent Acquisition (DIA/SWATH) Tandem Mass Tag (TMT) Source(s)
Labeling Label-freeLabel-freeIsobaric labeling[3]
Precursor Selection Stochastic (Top N most intense ions)Systematic (all ions within predefined windows)Stochastic (Top N most intense ions)[1][5]
MS2 Spectra Complexity SimplerComplexComplex[5]
Data Analysis Established algorithms (e.g., SEQUEST, Mascot)Requires spectral library or library-free approachesRequires specialized software for reporter ion quantification[2]
Missing Values Higher incidenceLower incidenceLow within a multiplex set[6]

Experimental Workflows & Protocols

Detailed and standardized protocols are crucial for reproducible quantitative proteomics experiments. Below are summaries of the typical workflows for DDA, DIA, and TMT.

Data-Dependent Acquisition (DDA) Workflow

DDA is a widely used label-free quantitative method. The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of peptides, and then selects the most intense precursor ions for fragmentation and analysis in a second scan (MS2).

DDA_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion LC_Separation Peptide Separation (Liquid Chromatography) Digestion->LC_Separation MS1_Scan MS1 Full Scan LC_Separation->MS1_Scan Precursor_Selection Top N Precursor Ion Selection MS1_Scan->Precursor_Selection MS2_Scan MS2 Fragmentation & Scan Precursor_Selection->MS2_Scan Database_Search Database Search (e.g., Mascot, SEQUEST) MS2_Scan->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID Quantification Label-Free Quantification (Peak Intensity/Area) Protein_ID->Quantification

Figure 1: Data-Dependent Acquisition (DDA) Workflow.

Protocol Summary for DDA:

  • Protein Extraction and Digestion: Extract proteins from samples and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Separate peptides using liquid chromatography (LC).

    • Perform a full MS1 scan to detect precursor ions.

    • Select the most abundant precursor ions for fragmentation (MS2).

    • Analyze the fragment ions in the MS2 scan.

  • Data Analysis:

    • Search the MS2 spectra against a protein database to identify peptides.

    • Quantify proteins based on the intensity or area of the precursor ion peaks in the MS1 scans.

Data-Independent Acquisition (DIA) Workflow

DIA, including methods like SWATH-MS, aims to systematically fragment all ions within predefined mass-to-charge ratio (m/z) windows. This leads to more comprehensive data collection and fewer missing values compared to DDA.

DIA_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion LC_Separation Peptide Separation (Liquid Chromatography) Digestion->LC_Separation MS1_Scan MS1 Full Scan LC_Separation->MS1_Scan DIA_Windows Systematic Fragmentation (Predefined m/z Windows) MS1_Scan->DIA_Windows MS2_Scan Comprehensive MS2 Scan DIA_Windows->MS2_Scan Spectral_Library Spectral Library Search or Library-Free Analysis MS2_Scan->Spectral_Library Peptide_ID Peptide Identification Spectral_Library->Peptide_ID Quantification Quantification (Fragment Ion Chromatograms) Peptide_ID->Quantification

Figure 2: Data-Independent Acquisition (DIA) Workflow.

Protocol Summary for DIA:

  • Protein Extraction and Digestion: Similar to DDA, extract and digest proteins.

  • Spectral Library Generation (Optional but Recommended): Analyze a pooled sample using DDA to create a comprehensive spectral library of the peptides present.

  • DIA LC-MS/MS Analysis:

    • Separate peptides using LC.

    • Perform an MS1 scan followed by a series of MS2 scans that systematically fragment all ions within predefined m/z windows.

  • Data Analysis:

    • Use the spectral library to identify and quantify peptides from the complex DIA MS2 spectra by matching fragment ion chromatograms. Library-free approaches are also available.

Tandem Mass Tag (TMT) Workflow

TMT is a powerful isobaric labeling technique that allows for the multiplexing of multiple samples in a single mass spectrometry run. Peptides from each sample are labeled with a unique TMT tag.

TMT_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction (up to 18 samples) Digestion Enzymatic Digestion Protein_Extraction->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling Pooling Sample Pooling TMT_Labeling->Pooling LC_Separation Peptide Fractionation & Separation (LC) Pooling->LC_Separation MS1_Scan MS1 Full Scan LC_Separation->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection MS2_Scan MS2 Fragmentation & Reporter Ion Detection Precursor_Selection->MS2_Scan Database_Search Database Search MS2_Scan->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID Quantification Relative Quantification (Reporter Ion Intensities) Protein_ID->Quantification

Figure 3: Tandem Mass Tag (TMT) Workflow.

Protocol Summary for TMT:

  • Protein Extraction and Digestion: Extract and digest proteins from each sample individually.

  • TMT Labeling: Label the peptides from each sample with a specific TMT reagent.

  • Sample Pooling: Combine the labeled samples into a single mixture.

  • Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture to reduce complexity.

  • LC-MS/MS Analysis:

    • Separate the peptides by LC.

    • Perform an MS1 scan to select precursor ions.

    • Fragment the precursor ions in an MS2 scan, which generates both fragment ions for identification and reporter ions for quantification.

  • Data Analysis:

    • Identify peptides from the fragment ion spectra.

    • Determine the relative quantification of proteins by comparing the intensities of the reporter ions.

Cross-Validation with Orthogonal Methods

To ensure the validity of quantitative proteomics data, it is highly recommended to confirm the findings using orthogonal methods that rely on different analytical principles. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two commonly used techniques for this purpose.

Western Blotting

Western blotting is a widely accepted method for validating the differential expression of specific proteins identified in a proteomics experiment.

Protocol Summary for Western Blot Validation:

  • Protein Extraction and Quantification: Extract total protein from the same samples used in the proteomics study and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Quantify the band intensity and compare the relative protein expression levels between samples, normalizing to a loading control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and quantitative immunoassay that can be used to measure the concentration of a specific protein in a sample.

Protocol Summary for ELISA Validation:

  • Coating: Coat the wells of a microplate with a capture antibody specific to the target protein.

  • Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.

  • Sample Incubation: Add the samples (and standards for a standard curve) to the wells and incubate to allow the target protein to bind to the capture antibody.

  • Detection Antibody Incubation: Add a detection antibody that is also specific to the target protein and is conjugated to an enzyme.

  • Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Determine the concentration of the protein in the samples by comparing their absorbance to the standard curve.

Logical Relationship of Cross-Validation

The following diagram illustrates the logical flow of a robust quantitative proteomics study, incorporating cross-validation with an orthogonal method.

Cross_Validation_Logic Quantitative_Proteomics Quantitative Proteomics Experiment (DDA, DIA, or TMT) Data_Analysis Bioinformatics & Statistical Analysis Quantitative_Proteomics->Data_Analysis Candidate_Proteins Identification of Differentially Expressed Proteins Data_Analysis->Candidate_Proteins Orthogonal_Validation Orthogonal Validation (e.g., Western Blot, ELISA) Candidate_Proteins->Orthogonal_Validation Confirmation Confirmation of Quantitative Changes Orthogonal_Validation->Confirmation Conclusion Validated Biological Conclusion Confirmation->Conclusion

Figure 4: Logical workflow for cross-validation of proteomics data.

By employing a combination of advanced mass spectrometry techniques and rigorous orthogonal validation, researchers can significantly increase the confidence in their quantitative proteomics findings, leading to more impactful and reproducible scientific discoveries.

References

A Comparative Guide to the Impact of Isotopic Labeling on Peptide Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how different isotopic labeling strategies affect peptide fragmentation in tandem mass spectrometry (MS/MS). Understanding these effects is critical for ensuring accurate and precise protein quantification in complex biological samples. We will delve into the nuances of various labeling isotopes and fragmentation techniques, supported by experimental data and detailed protocols.

Fundamentals of Isotopic Labeling and Peptide Fragmentation

Isotopic labeling is a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different samples within a single MS analysis. This is achieved by incorporating stable, heavy isotopes into proteins or peptides, creating a mass shift that distinguishes them from their unlabeled (light) counterparts. The samples are then combined, processed, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification can be based on the signal intensity of the precursor ions in the MS1 scan or, more commonly, on the fragment ions generated in the MS/MS scan. The choice of isotope and fragmentation method can significantly influence the resulting spectra and, consequently, the accuracy of quantification.

Isotopic Labeling Strategies

Labeling can be performed through metabolic, chemical, or enzymatic methods.

  • Metabolic Labeling (e.g., SILAC): Cells are cultured in media containing amino acids with heavy isotopes (e.g., ¹³C, ¹⁵N), incorporating the label during protein synthesis. This method offers high accuracy as samples are mixed early in the workflow.

  • Chemical Labeling (e.g., Dimethyl, iTRAQ, TMT): Isotopes are chemically attached to peptides after protein extraction and digestion. Isobaric tags like TMT and iTRAQ have the same total mass but yield different reporter ions upon fragmentation, allowing for high multiplexing capabilities.

Peptide Fragmentation Techniques

Several techniques are used to fragment peptide precursor ions to generate sequence information:

  • Collision-Induced Dissociation (CID): Ions are fragmented by collision with an inert gas. It is a robust method that primarily produces b- and y-type fragment ions.

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique that occurs in a separate collision cell, resulting in higher fragmentation energy. Like CID, it produces b- and y-type ions but can also generate smaller fragment ions and reporter ions from isobaric tags.

  • Electron Transfer Dissociation (ETD): This non-ergodic method involves the transfer of an electron to a multiply charged peptide, causing fragmentation of the peptide backbone. It generates c- and z-type ions and is particularly useful for preserving labile post-translational modifications (PTMs).

G cluster_sample_prep Sample Preparation cluster_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis P1 Sample A (e.g., Control) Label_A No Label or 'Light' Label P1->Label_A P2 Sample B (e.g., Treated) Label_B Incorporate 'Heavy' Isotope P2->Label_B Mix Combine Samples (1:1 Ratio) Label_A->Mix Label_B->Mix Digest Protein Extraction & Digestion (Trypsin) Mix->Digest LC LC Separation Digest->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 Isolation & Fragmentation (CID, HCD, ETD) MS1->MS2 MS2_Scan MS2 Scan (Fragment Ions) MS2->MS2_Scan DB Database Search (Peptide ID) MS2_Scan->DB Quant Quantification (Compare Light/Heavy Fragment Intensities) DB->Quant Results Protein Ratios Quant->Results

Caption: Workflow for a typical quantitative proteomics experiment using stable isotope labeling.

Impact of Isotope Choice on MS/MS Fragmentation

The specific isotope used for labeling can alter fragmentation behavior and data complexity.

  • ¹³C and ¹⁵N (e.g., in SILAC): These heavy isotopes are chemically identical to their light counterparts and generally do not alter fragmentation pathways. However, a key difference arises in data analysis:

    • ¹⁵N Labeling: All nitrogen-containing fragments will carry the mass shift, leading to a predictable and straightforward shift in the fragment ion series.

    • ¹³C Labeling: Since carbon atoms are distributed throughout the peptide backbone and side chains, fragment ions will contain a variable number of ¹³C atoms. This can complicate the interpretation of MS/MS spectra as the mass shift for each fragment ion is not uniform. A theoretical bias can also be introduced because the natural isotopic distribution is altered by the artificial labeling, which can affect the measured intensity of the monoisotopic peak.

  • Deuterium (²H) (e.g., in Dimethyl Labeling): Deuterium is a common, cost-effective label.

    • Chromatographic Effects: The most significant impact of deuterium labeling is not on fragmentation itself but on liquid chromatography. Deuterated peptides often elute slightly earlier from reverse-phase columns than their non-deuterated counterparts. This can lead to incomplete co-elution and potentially skewed quantification if not accounted for.

    • Fragmentation Effects: While the direct impact on backbone cleavage is minimal, some labeling reagents that use deuterium can influence fragmentation. For instance, peptides labeled via reductive dimethylation exhibit a characteristically strong a₁ fragment ion when using CID.

Fragmentation Method Performance with Labeled Peptides

The choice of fragmentation method is a critical variable that can introduce bias in the quantification of isotopically labeled peptides.

Collision-Induced Dissociation (CID)

Studies have shown that CID can introduce a quantitative bias, particularly at lower collision energies. This is because lighter isotopologues within a precursor ion's isotopic distribution are fragmented more readily than the heavier, labeled isotopologues . As a result, at insufficient collision energies, a disproportionate amount of the heavy-labeled precursor may remain unfragmented. This leads to an underestimation of the heavy-to-light ratio in the MS/MS scan, compromising quantitative accuracy.

Higher-Energy Collisional Dissociation (HCD)

In contrast to CID, HCD generally provides more uniform fragmentation across the entire isotopic distribution of the precursor ion. The higher energy applied in the HCD cell leads to more complete fragmentation, minimizing the preferential selection of lighter isotopologues. Consequently, HCD results in less deviation from predicted isotopic distributions in the fragment ions and is considered to produce more accurate and reliable quantitative data for labeled peptides.

G cluster_precursor Precursor Ion (MS1) cluster_cid CID Fragmentation cluster_hcd HCD Fragmentation Precursor Isotope Cluster (Light + Heavy) CID_Frag Preferential Fragmentation of Lighter Isotopologues Precursor->CID_Frag Low Energy HCD_Frag Uniform Fragmentation Across Isotope Cluster Precursor->HCD_Frag High Energy CID_Result MS2 Spectrum: Skewed H/L Ratio (Quantification Bias) CID_Frag->CID_Result HCD_Result MS2 Spectrum: Accurate H/L Ratio HCD_Frag->HCD_Result

Caption: Fragmentation bias in CID vs. HCD for isotopically labeled peptides.

Electron Transfer Dissociation (ETD)

ETD cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions, which is fundamentally different from the b- and y-ions from CID/HCD. Because the fragmentation is not initiated by vibrational energy, ETD is less susceptible to biases related to the mass of the isotopes. Its main advantage is the preservation of labile PTMs, which might be lost during CID or HCD. For labeled peptides, ETD provides complementary fragmentation data that can increase sequence coverage and confidence in identification.

G cluster_CID_HCD CID / HCD Fragmentation cluster_ETD ETD Fragmentation Peptide R1 - [NH-CH-CO] - [NH-CH-CO] - [NH-CH-CO] - R2 b_ion b-ions Peptide->b_ion Cleavage at C-N bond y_ion y-ions c_ion c-ions Peptide->c_ion Cleavage at N-Cα bond z_ion z-ions

Caption: Comparison of peptide backbone cleavage sites for different fragmentation methods.

Data Summary: Comparison of Labeling and Fragmentation Methods

The following tables summarize the key performance characteristics of common isotopic labeling and fragmentation techniques concerning their impact on MS/MS analysis.

Table 1: Comparison of Isotopic Labeling Methods
FeatureSILAC (¹³C, ¹⁵N)Reductive Dimethylation (²H, ¹³C)Isobaric Tags (TMT/iTRAQ)
Label Incorporation Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Quantification Level MS1 or MS2MS1 or MS2MS2 (Reporter Ions)
Chromatographic Shift NegligiblePotential shift with ²H labelsNegligible
MS1 Spectrum Complexity Increased (doubles/triples per peptide)IncreasedNot increased (isobaric)
Fragmentation Impact ¹³C can complicate fragment spectraDimethyl group can enhance a₁ ionNo direct impact on backbone fragmentation
Key Advantage High accuracy, low variabilityCost-effective, applicable to any sampleHigh multiplexing capability
Key Disadvantage Limited to cell culturePotential for chromatographic shiftsProne to co-isolation interference
Table 2: Comparison of Fragmentation Methods for Labeled Peptides
FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b, yb, yc, z
Quantitative Bias High potential; preferentially fragments lighter isotopologues.Low potential; more uniform fragmentation.Low potential; different fragmentation mechanism.
Application General peptide sequencing.General sequencing, isobaric tag reporter ion analysis.Analysis of labile PTMs, large peptides.
Energy Level LowHighN/A (non-ergodic)
Strengths Fast, robust.Accurate quantification for labeled peptides, no low-mass cutoff.Preserves labile modifications.
Limitations Potential for quantitative inaccuracy with labeled peptides.Can be slower than ion-trap CID.Requires higher charge state precursors (z>2).

Experimental Protocols

Protocol 1: SILAC Labeling and Sample Preparation
  • Cell Culture: Culture two populations of cells separately. One population is grown in "light" medium containing standard arginine and lysine. The second population is grown in "heavy" medium where standard arginine and lysine are replaced with ¹³C₆-¹⁵N₄-Arginine and ¹³C₆-¹⁵N₂-Lysine. Grow cells for at least 5-6 doublings to ensure >98% label incorporation.

  • Sample Collection & Mixing: Harvest cells from both populations, count them, and mix them at a 1:1 ratio.

  • Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Digestion: Reduce the protein disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides overnight using sequencing-grade trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column. Elute and dry the peptides.

  • LC-MS/MS Analysis: Reconstitute the peptides in a suitable solvent and analyze using an LC-MS/MS system.

Protocol 2: Reductive Dimethylation of Peptides
  • Protein Digestion: Start with two separate peptide samples (e.g., control and treated) that have been prepared as described in Protocol 1 (steps 3-4).

  • Labeling Reaction:

    • To the "light" sample, add "light" formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

    • To the "heavy" sample, add "heavy" formaldehyde (¹³CD₂O) and "heavy" sodium cyanoborodeuteride (NaBD₃CN).

    • Incubate the reactions for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding an ammonia solution or another primary amine-containing buffer (e.g., Tris).

  • Sample Mixing & Cleanup: Combine the light and heavy labeled samples in a 1:1 ratio. Desalt the mixed sample using a C18 SPE column.

  • LC-MS/MS Analysis: Proceed with LC-MS/MS analysis.

Protocol 3: Comparative LC-MS/MS Analysis (CID vs. HCD)
  • Instrument Setup: Use a hybrid ion trap-Orbitrap mass spectrometer capable of performing both CID and HCD fragmentation.

  • Sample Injection: Inject the isotopically labeled peptide mixture prepared from Protocol 1 or 2 onto a reverse-phase LC column.

  • Data-Dependent Acquisition Method:

    • MS1 Scan: Perform a full MS1 scan in the Orbitrap at high resolution (e.g., 120,000) to detect precursor ions.

    • MS/MS Scans: For the top N most intense precursors, perform two separate fragmentation scans (data-dependent decision):

      • Scan 1 (CID): Isolate the precursor in the ion trap, fragment using CID (e.g., normalized collision energy of 35%), and detect fragment ions in the linear ion trap.

      • Scan 2 (HCD): Isolate the same precursor, fragment in the HCD cell (e.g., normalized collision energy of 30%), and detect fragment ions in the Orbitrap at high resolution (e.g., 30,000).

  • Data Analysis: Process the raw data using software capable of handling both CID and HCD spectra. Compare the heavy/light ratios obtained from CID and HCD for the same peptides to evaluate quantitative bias. Analyze the number of peptide identifications and the quality of the fragmentation spectra for each method.

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